molecular formula C₈¹³C₂H₁₁¹⁵NO₄ B1155395 p-Hydroxyphenylacetylglycine-13C2,15N

p-Hydroxyphenylacetylglycine-13C2,15N

Katalognummer: B1155395
Molekulargewicht: 212.18
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

P-Hydroxyphenylacetylglycine-13C2,15N, also known as P-Hydroxyphenylacetylglycine-13C2,15N, is a useful research compound. Its molecular formula is C₈¹³C₂H₁₁¹⁵NO₄ and its molecular weight is 212.18. The purity is usually 95%.
BenchChem offers high-quality p-Hydroxyphenylacetylglycine-13C2,15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Hydroxyphenylacetylglycine-13C2,15N including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C₈¹³C₂H₁₁¹⁵NO₄

Molekulargewicht

212.18

Synonyme

N-[2-(4-Hydroxyphenyl)acetyl]glycine-3C2,15N; _x000B_N-[(p-Hydroxyphenyl)acetyl]glycine3C2,15N;  [[(4-Hydroxyphenyl)acetyl]amino]acetic Acid3C2,15N

Herkunft des Produkts

United States
Foundational & Exploratory

difference between p-Hydroxyphenylacetylglycine and p-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a definitive, mechanistic comparison between p-Hydroxyphenylglycine (p-HPG) and p-Hydroxyphenylacetylglycine (p-HPAG) . While their nomenclature suggests similarity, these compounds occupy distinct chemical spaces and biological roles—one as a critical industrial pharmaceutical intermediate, the other as an endogenous metabolic conjugate.

Structural Divergence, Metabolic Origins, and Analytical Differentiation

Part 1: Executive Technical Summary

The confusion between p-Hydroxyphenylglycine (p-HPG) and p-Hydroxyphenylacetylglycine (p-HPAG) often stems from their shared phenolic and glycine moieties. However, they are chemically distinct:

  • p-HPG is a non-proteinogenic

    
    -amino acid .[1][2] It is amphoteric and serves as the chiral side-chain for 
    
    
    
    -lactam antibiotics.
  • p-HPAG is an N-acylglycine (a conjugate of p-hydroxyphenylacetic acid and glycine).[3] It is an acidic metabolite lacking a basic amine, serving as a detoxification product in mammalian tyrosine metabolism.

Featurep-Hydroxyphenylglycine (p-HPG)p-Hydroxyphenylacetylglycine (p-HPAG)
CAS Registry 37784-25-1 (DL-mix) / 22818-40-2 (D-form)28116-23-6
Chemical Class

-Amino Acid (Non-proteinogenic)
N-Acylglycine (Conjugate)
Molecular Formula


Molecular Weight 167.16 g/mol 209.20 g/mol
Acid-Base Character Amphoteric (Zwitterionic)Acidic (Carboxylic acid + Phenol)
Primary Utility Industrial Synthesis (Amoxicillin, Cefadroxil)Clinical Biomarker (Gut Dysbiosis, SIBO)

Part 2: Molecular Architecture & Properties

Structural Analysis

The fundamental difference lies in the linkage of the glycine moiety.

  • p-HPG (D-4-Hydroxyphenylglycine): The amino group (

    
    ) is attached directly to the 
    
    
    
    -carbon of the phenylacetic acid backbone. This creates a chiral center at the
    
    
    -position. The molecule exists as a zwitterion at physiological pH.
    • Structure:HO-C6H4-CH(NH2)-COOH

  • p-HPAG (p-Hydroxyphenylacetylglycine): This is a dipeptide-like structure formed by an amide bond between p-hydroxyphenylacetic acid (the acyl group) and glycine (the amine acceptor). It lacks a free basic amino group.

    • Structure:HO-C6H4-CH2-CO-NH-CH2-COOH

Physicochemical Implications
  • Solubility: p-HPG, being zwitterionic, has a high melting point and limited solubility in organic solvents but dissolves in acidic/basic aqueous solutions. p-HPAG acts as a weak acid and shows higher solubility in polar organic solvents (e.g., methanol, DMSO) compared to the free amino acid.

  • pKa Values:

    • p-HPG:

      
       (COOH), 
      
      
      
      (
      
      
      ),
      
      
      (Phenol).
    • p-HPAG:

      
       (COOH of glycine), 
      
      
      
      (Phenol). Note the absence of the ammonium pKa.

Part 3: Biosynthesis and Industrial Synthesis[1][5]

The origin of these molecules dictates their purity profile and application.

p-HPG: The Antibiotic Architect

p-HPG is not encoded by the genetic code but is synthesized by specific microorganisms (e.g., Amycolatopsis orientalis) for incorporation into glycopeptide antibiotics like Vancomycin. Industrially, the D-isomer is strictly required for semi-synthetic penicillins.

  • Industrial Route (Chemo-Enzymatic):

    • Hydantoin Synthesis: Benzaldehyde + Sodium Cyanide + Ammonium Carbonate

      
       DL-p-Hydroxyphenylhydantoin.
      
    • Enzymatic Resolution: D-Hydantoinase converts the D-hydantoin to N-carbamoyl-D-p-HPG.[4]

    • Decarbamoylation: D-Carbamoylase hydrolyzes the intermediate to pure D-p-HPG .

p-HPAG: The Metabolic Conjugate

p-HPAG is a product of Phase II metabolism in mammals, specifically the glycine conjugation pathway (similar to hippuric acid formation).

  • Metabolic Pathway:

    • Precursor: Tyrosine (dietary or endogenous).[1][5]

    • Bacterial Action: Gut microbiota convert Tyrosine

      
       Tyramine 
      
      
      
      p-Hydroxyphenylacetic acid (p-HPAA).
    • Host Conjugation: p-HPAA is absorbed and transported to the liver/kidney. The enzyme Glycine N-Acyltransferase (GLYAT) conjugates p-HPAA with Glycine to form p-HPAG for urinary excretion.

Visualization of Pathways

The following diagram contrasts the industrial production of p-HPG with the biological formation of p-HPAG.

G cluster_0 Industrial Synthesis (p-HPG) cluster_1 Endogenous Metabolism (p-HPAG) Phenol Phenol/Benzaldehyde Hydantoin DL-Hydantoin Intermediate Phenol->Hydantoin Strecker/Bucherer-Bergs D_HPG D-p-Hydroxyphenylglycine (Antibiotic Precursor) Hydantoin->D_HPG D-Hydantoinase + D-Carbamoylase Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Gut Bacteria (Decarboxylation) pHPAA p-Hydroxyphenylacetic Acid Tyramine->pHPAA MAO / Aldehyde DH pHPAG p-Hydroxyphenylacetylglycine (Urinary Metabolite) pHPAA->pHPAG Liver GLYAT (Glycine Conjugation)

Figure 1: Comparative pathways showing the synthetic origin of p-HPG (top) versus the metabolic origin of p-HPAG (bottom).

Part 4: Analytical Differentiation

For researchers validating drug purity or analyzing biological fluids, distinguishing these two is critical.

Separation Strategy (HPLC/LC-MS)

The presence of the free amine in p-HPG allows for separation based on cation exchange or pH-dependent retention shifts, which p-HPAG lacks.

Parameterp-HPG (Amino Acid)p-HPAG (Acidic Conjugate)
Retention (Reverse Phase) Low retention at neutral pH (highly polar zwitterion). Requires ion-pairing or HILIC.Moderate retention at acidic pH (protonated carboxylic acid).
pH Effect Retention increases significantly at high pH (anionic) or low pH (cationic) on specific columns.Retention decreases at high pH (fully ionized carboxylate).
Mass Spectrometry (ESI+)

. Fragmentation often shows loss of

(17 Da) and

(45 Da).

. Fragmentation dominated by cleavage of the amide bond, yielding tropylium ion derivatives.
Experimental Protocol: HPLC Separation

Objective: Resolve p-HPG and p-HPAG in a mixed sample (e.g., urine or fermentation broth).

Protocol:

  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Kinetex F5) is recommended to retain the polar p-HPG.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 0% B (Isocratic hold to retain p-HPG).

    • 2-10 min: 0%

      
       30% B (Elution of p-HPAG).
      
  • Detection: UV at 275 nm (Phenolic absorption).

  • Expected Result:

    • p-HPG: Elutes early (approx.

      
       on standard C18) due to zwitterionic polarity.
      
    • p-HPAG: Elutes later (approx.

      
      ) due to the hydrophobic phenylacetyl spacer and lack of a charged amine.
      

Part 5: Clinical & Industrial Significance

Drug Development (p-HPG)

p-HPG is the "chiral engine" of


-lactam antibiotics. The D-configuration is essential for the bioactivity of:
  • Amoxicillin: D-p-HPG side chain confers acid stability and oral bioavailability.

  • Cefadroxil: Analogous side chain improves spectrum against Gram-positive bacteria.

  • Impurity Alert: In the synthesis of these drugs, p-HPAG is not a common impurity. Common impurities include D-p-hydroxyphenylglycine methyl ester or unreacted hydantoins.

Biomarker Discovery (p-HPAG)

p-HPAG levels in urine are a direct readout of gut microbiome activity and liver conjugation capacity.

  • Small Intestinal Bacterial Overgrowth (SIBO): Elevated urinary p-HPAG suggests excessive bacterial decarboxylation of tyrosine in the gut.

  • Tyrosinemia: While not the primary marker, p-HPAG can be elevated due to the accumulation of upstream tyrosine metabolites.

Part 6: References

  • Chiu, T. et al. (2012). "High-performance liquid chromatographic determination of p-hydroxyphenylglycine and its related substances." Journal of Chromatography A.

  • Wishart, D.S. et al. (2018). "HMDB: The Human Metabolome Database."[3] Nucleic Acids Research. (Entry for p-Hydroxyphenylacetylglycine).[3][5][6]

  • Badenhorst, C.P. et al. (2014). "Glycine conjugation: importance in metabolism and potential for bioanalysis." Bioanalysis.

  • Wegman, M.A. et al. (2001). "Chemo-enzymatic synthesis of D-p-hydroxyphenylglycine." Advanced Synthesis & Catalysis.

  • Lord, R.S. & Bralley, J.A. (2008). "Clinical applications of urinary organic acids. Part 2: Dysbiosis markers." Alternative Medicine Review.

Sources

p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N: A Technical Guide for Advanced Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N, a stable isotope-labeled internal standard designed for precise and accurate quantification in mass spectrometry-based bioanalysis. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies.

Introduction: The Significance of Stable Isotope-Labeled Standards in Quantitative Bioanalysis

In the pursuit of understanding complex biological systems and developing novel therapeutics, the ability to accurately quantify endogenous and exogenous compounds in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose due to its high sensitivity and selectivity.[1] However, the accuracy of LC-MS-based quantification can be compromised by several factors, including sample preparation variability, matrix effects, and instrument drift.[2][3]

To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1] A SIL-IS is a synthetic version of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[4] These labeled compounds are chemically identical to the analyte and therefore exhibit the same behavior during sample extraction, chromatography, and ionization.[3][4] This co-elution and co-ionization allow for the correction of analytical variability, leading to highly accurate and precise quantification.[2][5] p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N is one such critical tool, enabling researchers to confidently measure its unlabeled counterpart in various biological samples.

Physicochemical Properties and Identification

p-Hydroxyphenylacetylglycine is a metabolite that can be found in various biological systems.[6][7] The isotopically labeled version, p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N, is specifically synthesized for use as an internal standard.

PropertyValueSource
Chemical Name 2-[[2-(4-hydroxyphenyl)acetyl]amino]acetic acid-¹³C₂,¹⁵N[6]
Synonyms p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N, 4-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N[6][7]
Molecular Formula C₈¹³C₂H₁₁¹⁵NO₄[8]
CAS Number (unlabeled) 28116-23-6[6][7][9]
Molecular Weight (unlabeled) 209.20 g/mol [6]
Appearance Typically a solid[7]
Solubility Soluble in DMF, DMSO, and Ethanol. Slightly soluble in PBS (pH 7.2).[7]

Safety and Handling

A specific Safety Data Sheet (SDS) for p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N was not found during the literature search. Therefore, it is prudent to handle this compound with the same precautions as its unlabeled counterpart and other similar laboratory chemicals. The following information is based on SDS for structurally related compounds.

3.1. Hazard Identification

  • May cause eye, skin, and respiratory tract irritation.[10][11][12]

  • May be harmful if swallowed or inhaled.[10][11]

3.2. First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10][11]

  • Skin Contact: Wash the affected area with soap and water.[10][11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[13]

3.3. Handling and Storage

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Avoid breathing dust.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] For long-term stability, storage at -20°C is recommended.[7]

3.4. Disposal

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Application in Quantitative Bioanalysis: A Step-by-Step Workflow

The primary application of p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N is as an internal standard for the quantification of endogenous p-hydroxyphenylacetylglycine in biological matrices such as plasma, urine, or cerebrospinal fluid.

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for a quantitative bioanalytical method using a stable isotope-labeled internal standard.

Quantitative_Bioanalysis_Workflow cluster_Sample_Preparation Sample Preparation cluster_LC_MS_Analysis LC-MS/MS Analysis cluster_Data_Analysis Data Analysis Sample_Collection Biological Sample (e.g., Plasma, Urine) IS_Spiking Spike with p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N Sample_Collection->IS_Spiking Extraction Protein Precipitation or Solid-Phase Extraction IS_Spiking->Extraction Evaporation_Reconstitution Evaporation and Reconstitution Extraction->Evaporation_Reconstitution Injection Inject into LC-MS/MS System Evaporation_Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calculation Quantification Quantify against Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

4.2. Detailed Protocol

4.2.1. Sample Preparation

  • Thaw Samples: Thaw biological samples (e.g., plasma, urine) on ice.

  • Prepare Internal Standard Spiking Solution: Prepare a working solution of p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Spike Samples: Add a small, precise volume of the internal standard working solution to each sample, calibrator, and quality control sample. The addition of the internal standard at the earliest stage of sample preparation is crucial to account for variability in subsequent steps.[1]

  • Protein Precipitation: For plasma or serum samples, add a protein precipitating agent (e.g., 3 volumes of ice-cold acetonitrile or methanol). Vortex vigorously to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase used for the LC-MS analysis.

4.2.2. LC-MS/MS Analysis

  • Chromatographic Separation: Use a suitable reversed-phase C18 column to separate the analyte from other matrix components. A gradient elution with mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., 0.1% formic acid) is typically employed.

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Analyte (p-Hydroxyphenylacetylglycine): Determine the precursor ion (e.g., [M+H]⁺) and a specific product ion.

    • Internal Standard (p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N): The precursor ion will be shifted by +3 Da (due to two ¹³C and one ¹⁵N). The product ion may or may not be shifted depending on the fragmentation pattern. It is crucial to select a product ion that does not have cross-talk with the analyte.[4]

4.2.3. Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used.

  • Quantification: Determine the concentration of p-hydroxyphenylacetylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Rationale for Experimental Choices

  • Choice of Internal Standard: A stable isotope-labeled internal standard is chosen because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during all stages of the analytical process.[4] This minimizes errors due to analyte loss during sample preparation and variations in ionization efficiency.[4][5]

  • Early Spiking of Internal Standard: The internal standard is added at the beginning of the sample preparation to account for any analyte loss that may occur during extraction, evaporation, and reconstitution.[1]

  • Protein Precipitation: This is a simple and effective method for removing the majority of proteins from plasma and serum samples, which can interfere with the analysis and damage the LC column.

  • LC-MS/MS in MRM Mode: This detection method provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. This minimizes interference from other compounds in the matrix.

Conclusion

p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N is an indispensable tool for researchers requiring accurate and precise quantification of its unlabeled analogue in complex biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS-based methods ensures the reliability and robustness of analytical data, which is critical for advancing our understanding of metabolism, disease pathology, and drug development.

References

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023, December 11). BioPharma Services. [Link]

  • 4-Hydroxyphenylacetylglycine. PubChem. National Institutes of Health. [Link]

  • Safety Data Sheet. (2018, August 13). [Link]

  • SAFETY DATA SHEET. Pharmacopoeia. [Link]

  • Gu, W., et al. (2022). Quantitative analysis of the metabolism of hydroxyproline for glycine... ResearchGate. [Link]

  • Le, W. D., et al. (2019). Promising Metabolite Profiles in the Plasma and CSF of Early Clinical Parkinson's Disease. Frontiers in Neurology, 10, 1034. [Link]

  • Hubbard, B. K., et al. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology, 7(12), 931-938. [Link]

  • van Vliet, D., et al. (2024). The clinical relevance of novel biomarkers as outcome parameter in adults with phenylketonuria. Journal of Inherited Metabolic Disease, 47(2), 245-256. [Link]

  • Glycine-13C2-15N-d2. Axios Research. [Link]

  • Hansen, M. K., et al. (2014). A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. ACS Omega, 4(10), 14358-14364. [Link]

  • Hareland, W. A., et al. (1975). Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans. Journal of Bacteriology, 121(1), 272-285. [Link]

  • Wang, Y., et al. (2022). Phenylacetylglutamine as a novel biomarker of type 2 diabetes with distal symmetric polyneuropathy by metabolomics. Acta Diabetologica, 59(12), 1619-1628. [Link]

  • Rashed, M. S., & Nelson, S. D. (1991). Metabolism and toxicity of 4-hydroxyphenylacetone in rat liver slices: comparison with acetaminophen. Chemical Research in Toxicology, 4(5), 529-534. [Link]

  • Mogos, M., et al. (2023). Biomarker Profiling with Targeted Metabolomic Analysis of Plasma and Urine Samples in Patients with Type 2 Diabetes Mellitus and Early Diabetic Kidney Disease. International Journal of Molecular Sciences, 24(13), 10709. [Link]

  • p-Hydroxyphenylglycine. CAS Common Chemistry. [Link]

  • Isotope Labeling Peptide | Stable Heavy Isotope Peptide. Bio-Synthesis. [Link]

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Metabolic Pathway of Tyramine to p-Hydroxyphenylacetylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the metabolic trajectory of Tyramine to p-Hydroxyphenylacetylglycine (p-HPAG) .[1] While tyramine is classically recognized for its sympathomimetic effects and catabolism via Monoamine Oxidase (MAO) to p-Hydroxyphenylacetic acid (p-HPAA), the subsequent conjugation of p-HPAA to p-HPAG represents a critical, yet often overlooked, Phase II detoxification mechanism.

This pathway exemplifies the Gut-Liver Axis : tyramine is frequently generated by enteric microbiota (e.g., Enterococcus, Lactobacillus) or ingested via diet, oxidized to p-HPAA, and subsequently conjugated with glycine in hepatic mitochondria. p-HPAG serves as a stable urinary biomarker for fatty acid oxidation disorders, microbiome dysbiosis, and specific acyl-CoA dehydrogenase deficiencies.

Part 1: Biochemical Mechanism & Enzymology[1][2][3]

The conversion of Tyramine to p-HPAG occurs in four distinct enzymatic steps, spanning the cytosol and mitochondrial matrix.

The Pathway Architecture

The pathway proceeds through oxidative deamination, oxidation, activation (thioesterification), and N-acyl conjugation.

Step 1: Oxidative Deamination

Substrate: Tyramine (4-hydroxyphenethylamine) Enzyme: Monoamine Oxidase A/B (MAO-A/B) [EC 1.4.3.4] Location: Outer Mitochondrial Membrane Mechanism: Flavin adenine dinucleotide (FAD)-dependent oxidation.[1] MAO removes the amine group, generating an imine intermediate which hydrolyzes to p-Hydroxyphenylacetaldehyde, releasing ammonia and hydrogen peroxide.

Step 2: Aldehyde Oxidation

Substrate: p-Hydroxyphenylacetaldehyde Enzyme: Aldehyde Dehydrogenase (ALDH) [EC 1.2.1.3] Location: Cytosol/Mitochondria Mechanism: NAD+-dependent oxidation of the aldehyde to a carboxylic acid, yielding p-Hydroxyphenylacetic acid (p-HPAA) .[1]

Step 3: Acyl-CoA Activation

Substrate: p-Hydroxyphenylacetic acid Enzyme: Medium-chain Acyl-CoA Synthetase (ACSM2B or similar ligases) [EC 6.2.1.-] Location: Mitochondrial Matrix Mechanism: ATP-dependent activation. The carboxyl group attacks the


-phosphate of ATP to form an acyl-adenylate intermediate (releasing pyrophosphate), which is then attacked by the thiol of Coenzyme A.
  • Reaction:

    
    [1]
    
Step 4: Glycine Conjugation

Substrate: p-Hydroxyphenylacetyl-CoA Enzyme: Glycine N-Acyltransferase (GLYAT) [EC 2.3.1.13] Location: Mitochondrial Matrix Mechanism: Nucleophilic acyl substitution.[1] The amino group of glycine attacks the thioester carbonyl of p-hydroxyphenylacetyl-CoA.[1] This is the rate-limiting detoxification step for aromatic acids.[1]

  • Reaction:

    
    [1]
    
Pathway Visualization (DOT)

Tyramine_Metabolism cluster_Mito Mitochondrial Matrix Tyramine Tyramine MAO MAO-A/B (FAD -> FADH2) Tyramine->MAO Aldehyde p-Hydroxyphenylacetaldehyde ALDH ALDH (NAD+ -> NADH) Aldehyde->ALDH Acid p-Hydroxyphenylacetic Acid (p-HPAA) Ligase Acyl-CoA Synthetase (ATP + CoA -> AMP + PPi) Acid->Ligase AcylCoA p-Hydroxyphenylacetyl-CoA GLYAT GLYAT (Glycine N-acyltransferase) AcylCoA->GLYAT HPAG p-Hydroxyphenylacetylglycine (p-HPAG) MAO->Aldehyde ALDH->Acid Ligase->AcylCoA GLYAT->HPAG

Figure 1: Sequential enzymatic conversion of Tyramine to p-HPAG.[1] Note the compartmentalization of the final conjugation steps within the mitochondria.

Part 2: Physiological Context & Self-Validating Systems[1]

The Gut-Liver Interplay

Experimental design must account for the origin of the substrate. In mammalian systems, circulating p-HPAA is often of microbial origin .

  • Bacterial Decarboxylation: Gut bacteria (e.g., Clostridium difficile, Enterococcus faecalis) possess tyrosine decarboxylases (TDC) that convert dietary tyrosine to tyramine.

  • Host Detoxification: The host liver absorbs tyramine/p-HPAA via the portal vein.[1] High urinary p-HPAG often indicates small intestinal bacterial overgrowth (SIBO) or dysbiosis, as the host GLYAT system is upregulated to handle the excess bacterial load.

Self-Validating Experimental Control

To verify this pathway in a research setting, you must establish a Mass Balance Control .

  • Concept: If GLYAT is inhibited or glycine is depleted, p-HPAG levels should drop while p-Hydroxyphenylacetyl-CoA (or its hydrolysis product p-HPAA) accumulates.[1]

  • Validation Step: In an in vitro hepatocyte assay, spiking the medium with Benzoic Acid (a competitor for GLYAT) should competitively inhibit p-HPAG formation, validating that GLYAT is the operative enzyme.

Part 3: Analytical Methodologies (LC-MS/MS)

Quantification of p-HPAG requires high specificity due to the presence of structural isomers (e.g., phenylacetylglycine, hydroxyphenylacetyl-glutamine).

Sample Preparation Protocol (Urine/Plasma)

This protocol minimizes matrix effects and ensures stability of the acyl-glycine bond.

Reagents:

  • Internal Standard (IS):

    
    -p-Hydroxyphenylacetylglycine or N-Benzoylglycine-d5.[1]
    
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).[1]

  • Solvent B: 0.1% Formic Acid in Acetonitrile.[1][2][3]

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of sample (urine/plasma) to a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard solution (10 µM).

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile. Vortex for 30 seconds.[1]

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer supernatant to a glass vial and evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of 5% Solvent B. Vortex and transfer to LC vial.

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm). Retention of polar acylglycines requires a high-aqueous start.[1]

ParameterSettingRationale
Ionization ESI Negative ModeCarboxylic acid moiety ionizes best in negative mode.[1]
Precursor Ion m/z 208.1[M-H]⁻ of p-HPAG.[1]
Product Ion 1 m/z 74.0Glycine moiety (Quantifier). Specific to glycine conjugates.[1][4]
Product Ion 2 m/z 106.0p-Cresol moiety (Qualifier).[1] Confirms p-hydroxy structure.[1][5][6]
Collision Energy 15 - 25 eVOptimized for fragmentation of the amide bond.[1]
Analytical Workflow Diagram (DOT)

Analytical_Workflow Sample Biological Sample (Urine/Plasma) Precipitation Protein Ppt (ACN + IS) Sample->Precipitation Centrifuge Centrifugation (14k x g) Precipitation->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM: 208 -> 74) LC->MS Data Quantification (p-HPAG Conc.) MS->Data

Figure 2: LC-MS/MS workflow for the targeted quantification of p-HPAG.[1]

References

  • Badenhorst, C.P., et al. (2014). "The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA."[7] PLOS ONE. Link

  • Knights, K.M., et al. (2007). "Metabolism of xenobiotics by amino acid conjugation in humans." Drug Metabolism Reviews. Link

  • Wishart, D.S., et al. (2018). "HMDB 4.0: The Human Metabolome Database for 2018." Nucleic Acids Research.[1] (Source for p-HPAG spectral data). Link

  • Vessey, D.A., et al. (1999). "The purification and characterization of the acyl-CoA:glycine N-acyltransferases from human liver." Journal of Biochemical and Molecular Toxicology. Link

  • Roager, H.M., et al. (2016). "Microbial metabolites as modulators of the gut-liver axis."[1] Gut Microbes. Link

Sources

p-Hydroxyphenylacetylglycine-13C2,15N isotopic enrichment specifications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Advanced Characterization and Application of p-Hydroxyphenylacetylglycine-13C2,15N

Executive Summary

This technical guide details the specifications, biological provenance, and analytical utility of p-Hydroxyphenylacetylglycine-13C2,15N (p-HPAG-13C2,15N). As a stable isotope-labeled internal standard, this compound is critical for the precise quantification of p-hydroxyphenylacetylglycine in complex biological matrices via Isotope Dilution Mass Spectrometry (IDMS). Its primary application lies in clinical metabolomics for diagnosing Small Bowel Bacterial Overgrowth (SBBO) and inborn errors of tyrosine metabolism.

Part 1: Isotopic Enrichment & Chemical Specifications

To ensure data integrity in quantitative metabolomics, the internal standard must meet rigorous purity standards. The following specifications represent the "Gold Standard" required for clinical-grade bioanalysis.

Chemical Identity
  • Systematic Name: N-(4-Hydroxyphenylacetyl)glycine-13C2,15N

  • Labeled Moiety: The isotopic label is located on the glycine backbone (two 13C atoms and one 15N atom).

  • Molecular Formula: C813C2 H1115N O4

  • Unlabeled MW: 209.20 g/mol

  • Labeled MW: 212.18 g/mol (+3 Da mass shift)

Specification Sheet
ParameterSpecificationCriticality
Chemical Purity ≥ 98% (HPLC/NMR)Prevents isobaric interference from synthesis byproducts.
Isotopic Enrichment ≥ 99 atom % 13C; ≥ 98 atom % 15NEnsures minimal contribution to the M+0 (unlabeled) signal, maximizing sensitivity.
Isotopic Distribution M+3 > 99.0%A "clean" M+3 peak is essential to avoid crosstalk with natural abundance isotopes (M+1, M+2) of the analyte.
Form White to Off-White SolidHygroscopic; must be stored desiccated at -20°C.
Solubility DMSO, Methanol, Water (pH > 7)The phenolic hydroxyl and carboxylic acid groups require basic pH or polar solvents for optimal dissolution.
Stability > 2 years at -20°CPhenolic compounds are oxidation-prone; store under inert gas (Argon/Nitrogen).

Part 2: Biological Provenance & Clinical Significance[1]

The Metabolic Pathway

p-HPAG is a phase II detoxification metabolite. Its presence in urine is a direct readout of the interplay between the gut microbiome and host hepatic function.

  • Gut Dysbiosis: Intestinal bacteria (e.g., Clostridium spp.) decarboxylate dietary Tyrosine to Tyramine, which is then oxidized to p-Hydroxyphenylacetic acid (p-HPA).

  • Host Conjugation: p-HPA is absorbed and transported to the liver, where the enzyme Glycine N-Acyltransferase (GLYAT) conjugates it with glycine to form p-HPAG for renal excretion.

Diagram 1: The Bio-Synthetic Pathway of p-HPAG

G Tyrosine L-Tyrosine (Dietary/Endogenous) Tyramine Tyramine Tyrosine->Tyramine  Bacterial Decarboxylation pHPA p-Hydroxyphenylacetic Acid (p-HPA) Tyramine->pHPA  Oxidation (MAO/AldH) pHPAG p-Hydroxyphenylacetylglycine (p-HPAG) pHPA->pHPAG  Glycine N-Acyltransferase (GLYAT) + Glycine Gut Gut Microbiome (Clostridium diff., etc.) Gut->Tyramine Liver Host Liver (Mitochondria) Liver->pHPAG

Caption: The metabolic trajectory from dietary Tyrosine to urinary p-HPAG, highlighting the symbiotic relationship between gut bacterial metabolism and host detoxification.

Clinical Utility
  • Small Bowel Bacterial Overgrowth (SBBO): Elevated urinary p-HPAG is a specific marker for bacterial overgrowth. Unlike breath tests, which measure gas production, p-HPAG measures the systemic burden of bacterial metabolites.

  • Tyrosinemia Type III: A rare genetic disorder caused by 4-hydroxyphenylpyruvate dioxygenase deficiency, leading to elevated tyrosine metabolites, including p-HPAG.

Part 3: Analytical Protocol (IDMS)

The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . The use of the +3 Da internal standard (13C2, 15N) corrects for matrix effects (ion suppression) common in urine samples.

Experimental Workflow

Diagram 2: IDMS Quantification Workflow

Workflow Sample Urine Sample (100 µL) Prep Protein Precipitation (Cold MeOH) or Dilute-and-Shoot Sample->Prep ISTD Spike ISTD (p-HPAG-13C2,15N) ISTD->Prep LC UPLC Separation (C18 Column) Prep->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio: Analyte/ISTD) MS->Data

Caption: Step-by-step Isotope Dilution Mass Spectrometry (IDMS) workflow for precision quantification of p-HPAG in urine.

Step-by-Step Methodology
  • Preparation of Standards:

    • Dissolve p-HPAG-13C2,15N in 50:50 Methanol:Water to create a 1 mg/mL stock solution.

    • Prepare a working internal standard (IS) solution at 10 µg/mL.

  • Sample Extraction (Dilute-and-Shoot Method):

    • Aliquot 50 µL of patient urine into a microcentrifuge tube.

    • Add 10 µL of Working IS solution.

    • Add 440 µL of Mobile Phase A (0.1% Formic Acid in Water).

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to remove particulates.

    • Transfer supernatant to an autosampler vial.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Ionization: Negative Electrospray Ionization (ESI-). Acylglycines ionize efficiently in negative mode, forming [M-H]- ions.

    • MRM Transitions:

      • Analyte (p-HPAG): 208.1 → 164.1 (Loss of CO2)

      • Internal Standard (p-HPAG-13C2,15N): 211.1 → 167.1 (Matches the +3 Da shift).

  • Data Analysis:

    • Calculate the area ratio of the Analyte peak to the Internal Standard peak.

    • Quantify against a calibration curve (0.1 – 100 µg/mL) prepared in synthetic urine.

Part 4: Scientific Integrity & Validation

Why 13C2, 15N? (The Causality of Choice)

Using a deuterium-labeled standard (e.g., d4-p-HPAG) carries the risk of Deuterium Isotope Effect , where the labeled molecule elutes slightly earlier than the analyte in UPLC, potentially subjecting it to different ion suppression zones.

  • 13C/15N Advantage: Carbon-13 and Nitrogen-15 are stable, non-exchangeable, and possess identical chromatographic retention to the natural analyte. This guarantees that the internal standard experiences the exact same matrix effects as the analyte, providing true normalization.

Synthesis Logic

The synthesis of this standard typically follows the Schotten-Baumann reaction or DCC coupling:

  • Precursor: Glycine-13C2,15N (commercially available high-purity reagent).

  • Coupling: Reacted with p-Hydroxyphenylacetic acid (or its NHS-ester) under basic conditions.

  • Result: The heavy isotopes are located on the glycine tail, which is chemically stable and does not undergo metabolic exchange in urine.

References

  • Human Metabolome Database (HMDB). "Metabocard for p-Hydroxyphenylacetylglycine (HMDB0000627)." HMDB.ca. Available at: [Link]

  • Lord, R. S., & Bralley, J. A. (2008). "Clinical Applications of Urinary Organic Acids. Part 2: Dysbiosis Markers." Alternative Medicine Review. (Contextual grounding for SBBO markers).
  • Pitt, J. J. (2009). "Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry." The Clinical Biochemist Reviews. Available at: [Link]

  • Badenhorst, C. P., et al. (2014). "Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation." Expert Opinion on Drug Metabolism & Toxicology.

solubility of p-Hydroxyphenylacetylglycine-13C2,15N in methanol and water

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N in Methanol and Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise characterization of a compound's solubility is a cornerstone of successful drug discovery and development. This guide provides a comprehensive technical overview of the solubility of p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N in two critical solvents: methanol and water. As a senior application scientist, this document moves beyond a simple recitation of data, instead offering a framework for understanding the nuances of solubility determination, from the foundational principles to detailed experimental protocols. The inclusion of isotopic labels (¹³C₂,¹⁵N) does not significantly alter the physicochemical properties, including solubility, compared to the parent compound, p-Hydroxyphenylacetylglycine. Therefore, the principles and methodologies discussed herein are directly applicable and provide a robust starting point for experimental design.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in pharmaceutical sciences. Poor aqueous solubility can lead to a cascade of challenges during drug development, including unreliable results in in vitro assays, poor bioavailability, and difficulties in formulation.[1][2][3] Therefore, a thorough understanding and accurate measurement of a compound's solubility are imperative from the early stages of discovery through to preclinical and clinical development.

This guide focuses on p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N, an isotopically labeled version of a metabolite of tyramine.[4] Such labeled compounds are invaluable tools in metabolism, metabolomics, and proteomics research, often used as internal standards for quantitative analysis by mass spectrometry.[5][6] While the isotopic labeling is crucial for its utility in these applications, it is not expected to appreciably affect its solubility.

Physicochemical Properties of p-Hydroxyphenylacetylglycine

To understand the solubility of p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N, it is essential to first consider the properties of the unlabeled parent compound.

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₄[4]
Molecular Weight209.2 g/mol [4]
AppearanceSolid[7]
pKa(Predicted) Acidic: 3.55; Basic: -1.8-
LogP(Predicted) 0.4[7]

The presence of both a carboxylic acid and a phenolic hydroxyl group suggests that the solubility of p-Hydroxyphenylacetylglycine will be pH-dependent. The relatively low predicted LogP value indicates a degree of hydrophilicity, suggesting some solubility in aqueous media.

Expected Solubility Profile

  • Water: The solubility of p-Hydroxyphenylacetylglycine in phosphate-buffered saline (PBS) at pH 7.2 has been reported as 0.5 mg/mL.[4] A study on the structurally similar D-p-hydroxyphenylglycine also demonstrated its solubility in water across a range of temperatures.[8]

  • Methanol: Methanol is a polar protic solvent capable of hydrogen bonding, and it is generally a good solvent for compounds containing polar functional groups like hydroxyl and carboxylic acids. Therefore, p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N is expected to exhibit significantly higher solubility in methanol compared to water. Studies on similar compounds like D-p-hydroxyphenylglycine confirm solubility in methanol.[8]

It is crucial to experimentally verify these expected solubilities, as even minor impurities or different polymorphic forms can influence the results.

Experimental Determination of Solubility: A Methodological Framework

There are two primary types of solubility that are determined in a pharmaceutical setting: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput method often used in early drug discovery to rank compounds. It measures the concentration at which a compound, typically dissolved in a high-concentration DMSO stock, begins to precipitate when diluted into an aqueous buffer.[1][2][9][10] This method is faster but may overestimate solubility as it can lead to supersaturated solutions.[11]

  • Thermodynamic Solubility: This is considered the "gold standard" and measures the equilibrium concentration of a compound in a saturated solution.[11][12][13] It is a lower-throughput but more accurate method, typically employing the shake-flask technique.[11][14]

For the purpose of this guide, we will focus on the more definitive Thermodynamic Solubility determination using the shake-flask method.

Experimental Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps in determining the thermodynamic solubility of p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N add_solvent Add solvent to excess solid prep_compound->add_solvent prep_solvent Prepare solvents (Methanol and Water) prep_solvent->add_solvent shake Agitate at constant temperature (e.g., 24-48h) add_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filtrate Filter supernatant (0.22 µm filter) centrifuge->filtrate prepare_samples Prepare dilutions of the clear filtrate filtrate->prepare_samples analytical_method Quantify concentration (e.g., LC-MS) prepare_samples->analytical_method calculate Calculate solubility analytical_method->calculate

Caption: Thermodynamic solubility determination workflow.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N (solid)

  • Methanol (HPLC grade or higher)

  • Deionized water (18.2 MΩ·cm)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding material like PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS) system

Protocol:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N into separate vials for each solvent (methanol and water). An amount that is visibly in excess of what is expected to dissolve is sufficient.

    • Add a precise volume of the respective solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This is typically 24 to 48 hours.[3][11] Longer times may be necessary for slowly dissolving compounds.

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

    • Carefully collect the supernatant using a pipette, being cautious not to disturb the pellet.

    • For further clarification, filter the supernatant through a 0.22 µm syringe filter.[1] It is advisable to discard the first portion of the filtrate to saturate any potential binding sites on the filter.

  • Quantification:

    • Prepare a series of calibration standards of p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N of known concentrations in each solvent.

    • Prepare dilutions of the clear filtrate to fall within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by a suitable analytical method. Given the isotopic labeling, LC-MS is the ideal technique as it provides high sensitivity and specificity.

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted filtrate by multiplying the measured concentration by the dilution factor.

    • The resulting concentration is the thermodynamic solubility of p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N in that solvent at the specified temperature. The results are typically expressed in mg/mL or µM.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Water37Experimental ValueCalculated Value
Methanol37Experimental ValueCalculated Value

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N in methanol and water. While the isotopic labeling is not expected to significantly alter solubility compared to the parent compound, experimental verification using a robust method like the shake-flask protocol is essential for accurate characterization. The detailed methodology presented here provides a self-validating system for generating reliable solubility data, which is critical for the effective use of this compound in research and development.

Future studies could explore the pH-dependent solubility profile of this compound in aqueous buffers, which would be particularly relevant for its application in biological systems.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]

  • (2025, May 25). In-vitro Thermodynamic Solubility. protocols.io. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of P-Hydroxyphenylacetylglycine, methyl ester. Retrieved from [Link]

  • (2025, August 10). Solubility of d - p -Hydroxyphenylglycine in Water, Methanol, Ethanol, Carbon Tetrachloride, Toluene, and N , N -Dimethylformamide between 278 K and 323 K. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxyphenylacetylglycine. PubChem. Retrieved from [Link]

  • (2025, August 5). Solubility of D - p -hydroxyphenylglycine p -toluenesulfonate and L - p -hydroxyphenylglycine in different solvents. ResearchGate. Retrieved from [Link]

  • University of Limerick. (2002, November 15). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Retrieved from [Link]

Sources

Methodological & Application

Precision Quantitation of the Gut-Microbiome Metabolite p-Hydroxyphenylacetylglycine (p-HPAG) using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the quantitation of p-Hydroxyphenylacetylglycine (p-HPAG) in human urine and plasma. p-HPAG is a critical biomarker for Small Intestinal Bacterial Overgrowth (SIBO) and tyrosine metabolism disorders. We utilize p-Hydroxyphenylacetylglycine-13C2,15N as an internal standard (IS) to correct for significant matrix effects inherent in dysbiotic samples. Unlike deuterated analogs, this 13C/15N-labeled standard eliminates the risk of hydrogen-deuterium exchange (HDX) during acidic extraction, ensuring superior data integrity for clinical metabolomics and drug development.

Introduction & Biological Context

The Gut-Brain Axis and SIBO

p-Hydroxyphenylacetylglycine is a Phase II conjugate metabolite derived from the bacterial fermentation of tyrosine. In a healthy gut, tyrosine is absorbed efficiently. However, in conditions of Small Intestinal Bacterial Overgrowth (SIBO) or dysbiosis (specifically Clostridium spp. overgrowth), unabsorbed tyrosine is decarboxylated and deaminated to form p-hydroxyphenylacetic acid (p-HPAA). This precursor is absorbed by the host and conjugated with glycine in the liver to form p-HPAG, which is then excreted in urine.

Elevated urinary p-HPAG is a functional marker for:

  • SIBO: Indicating proximal bowel bacterial fermentation.

  • Malabsorption Syndromes: Cystic fibrosis, Coeliac disease.

  • Inborn Errors of Metabolism: Tyrosinemia (though succinylacetone is pathognomonic, p-HPAG is elevated).

Why p-HPAG-13C2,15N?

In LC-MS/MS, electrospray ionization (ESI) is susceptible to signal suppression/enhancement from co-eluting matrix components (salts, phospholipids, creatinine).

  • The Problem: External calibration fails to account for these shifts. Deuterated standards (

    
    , 
    
    
    
    ) often have slightly different retention times than the analyte (the "isotope effect"), separating them from the matrix suppression zone of the analyte. Furthermore, deuterium on the phenyl ring can be unstable in acidic mobile phases.
  • The Solution: p-HPAG-13C2,15N (labeled on the glycine moiety) co-elutes perfectly with the endogenous analyte and is chemically inert to exchange. This ensures that the IS experiences the exact same ionization environment as the target, providing a normalized Matrix Factor (MF) of 1.0.

Metabolic Pathway Visualization

TyrosineMetabolism Tyrosine L-Tyrosine (Dietary/Endogenous) GutBacteria Gut Microbiota (Clostridium spp.) Tyrosine->GutBacteria Malabsorption pHPAA p-Hydroxyphenylacetic Acid (p-HPAA) GutBacteria->pHPAA Fermentation (Decarboxylation) Liver Host Liver (Glycine-N-Acyltransferase) pHPAA->Liver Absorption pHPAG p-Hydroxyphenylacetylglycine (p-HPAG) Liver->pHPAG Phase II Conjugation (+Glycine) Urine Urinary Excretion pHPAG->Urine Renal Clearance

Figure 1: The metabolic trajectory of Tyrosine to p-HPAG, highlighting the bacterial origin of the precursor.

Chemical Properties & Reagents

CompoundLabelingMW (Monoisotopic)Chemical Formula
p-HPAG None209.07 Da

p-HPAG-IS Glycine-13C2, 15N212.07 Da

Reagent Preparation:

  • Stock Solution: Dissolve 1 mg of p-HPAG-13C2,15N in 1 mL of 50:50 Methanol:Water (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute Stock to 1 µg/mL in 0.1% Formic Acid in Water. Prepare fresh weekly.

Experimental Protocol

Sample Preparation (Urine)

Urine requires minimal workup but high dilution to prevent column fouling.

  • Thaw urine samples on ice. Vortex for 10 seconds.

  • Centrifuge at 12,000 x g for 5 minutes to remove particulates.

  • Aliquot 50 µL of supernatant into a 1.5 mL tube.

  • Add IS: Add 50 µL of Working IS Solution (p-HPAG-13C2,15N).

  • Dilute: Add 900 µL of 0.1% Formic Acid in Water (Total Dilution Factor: 20x).

  • Vortex and transfer to an autosampler vial.

Sample Preparation (Plasma)

Plasma requires protein precipitation.[1][2][3]

  • Aliquot 100 µL of plasma.

  • Add IS: Add 20 µL of Working IS Solution.

  • Precipitate: Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Evaporate supernatant to dryness under nitrogen (optional, for sensitivity) OR dilute supernatant 1:1 with water.

  • Transfer to autosampler vial.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm). Rationale: The T3 bonding is superior for retaining polar analytes like glycine conjugates.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Curve
0.0 2 Initial
1.0 2 Hold (Trapping)
6.0 40 Linear
6.1 95 Wash
8.0 95 Wash
8.1 2 Re-equilibration

| 10.0 | 2 | End |

Mass Spectrometry (Triple Quadrupole):

  • Ionization: ESI Negative Mode (

    
    ). Rationale: Phenolic and carboxylic acid groups ionize best in negative mode, offering lower background noise than positive mode.
    
  • Spray Voltage: -2500 V.

  • Source Temp: 500°C.

MRM Transitions:

AnalytePrecursor (

)
Product (

)
CE (eV)Dwell (ms)Identity
p-HPAG 208.1106.01850Quantifier (p-cresol moiety)
p-HPAG 208.174.02250Qualifier (Glycine moiety)
IS (13C2,15N) 211.1106.01850Quantifier (Unlabeled ring)
IS (13C2,15N) 211.177.02250Qualifier (Labeled Glycine)

Note: The IS Quantifier transition (211->106) relies on the fact that the label is on the glycine, so the phenolic fragment remains unlabeled. The Qualifier (211->77) confirms the presence of the heavy glycine.

Analytical Workflow Visualization

Workflow Sample Biological Sample (Urine/Plasma) Spike Spike IS (p-HPAG-13C2,15N) Sample->Spike Prep Protein Ppt (Plasma) OR Dilution (Urine) Spike->Prep LC UHPLC Separation (HSS T3 Column) Prep->LC ESI ESI Negative Mode ([M-H]-) LC->ESI MRM MRM Detection 208->106 (Analyte) 211->106 (IS) ESI->MRM Data Quantitation (Ratio: Analyte Area / IS Area) MRM->Data

Figure 2: Step-by-step analytical workflow from sample to data quantification.[2][3][4][5]

Validation & Quality Control

To ensure this method meets FDA/EMA Bioanalytical Method Validation guidelines, perform the following:

Linearity

Prepare a 7-point calibration curve in surrogate matrix (PBS or synthetic urine) ranging from 10 ng/mL to 5000 ng/mL .

  • Acceptance:

    
    .
    
  • Weighting:

    
     is recommended due to the wide dynamic range.
    
Matrix Effect (ME) Calculation

This is the most critical step to validate the utility of the IS. Calculate the IS-Normalized Matrix Factor :



  • Goal: The result should be close to 1.0 (e.g., 0.95 - 1.05).

  • Interpretation: If the absolute Analyte MF is 0.6 (40% suppression) but the IS MF is also 0.6, the Normalized MF becomes 1.0. This proves the IS is compensating perfectly.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Column secondary interactionsEnsure mobile phase pH is acidic (pH ~2.5-3.0) to suppress silanol activity.
Carryover High concentration samplesAdd a needle wash step with 50:50 MeOH:Water + 0.5% Formic Acid.
Signal Drift Source contaminationClean the ESI cone/capillary. p-HPAG is non-volatile; salts accumulate.
IS Interference Cross-talkCheck if the IS contains unlabeled impurity (p-HPAG-d0). Use high-purity (>99%) IS.

References

  • Wishart, D.S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. [Link]

  • Dodd, D., et al. (2017). A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites. Nature. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Rezaie, A., et al. (2017). Hydrogen and Methane-Based Breath Testing in Gastrointestinal Disorders: The North American Consensus. The American Journal of Gastroenterology. [Link]

Sources

Optimizing Mass Spectrometry Parameters for Acyl Glycine Analysis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Acyl glycines are a class of metabolites formed by the conjugation of acyl-CoA species with glycine. In healthy individuals, they are present at low levels as intermediates in fatty acid and amino acid metabolism. However, in certain inborn errors of metabolism (IEMs), such as fatty acid oxidation disorders and organic acidurias, the accumulation of specific acyl-CoA esters leads to a significant increase in the corresponding acyl glycines in biological fluids, particularly urine.[1] Consequently, the quantitative analysis of urinary acyl glycines has become a cornerstone in the diagnosis and monitoring of these metabolic disorders.[1]

Historically, gas chromatography-mass spectrometry (GC-MS) was the primary method for acyl glycine analysis. While effective, GC-MS methods often require derivatization to increase the volatility and thermal stability of these polar analytes. The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized the field, offering higher sensitivity and specificity without the need for derivatization, thus simplifying sample preparation and increasing throughput.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing mass spectrometry parameters for the robust and sensitive analysis of acyl glycines using UPLC-MS/MS. We will delve into the causality behind experimental choices, from sample preparation to data acquisition, to ensure the generation of high-quality, reproducible data.

The Scientific Rationale: Understanding Acyl Glycine Behavior in Mass Spectrometry

A solid understanding of the chemical properties of acyl glycines and their behavior within the mass spectrometer is paramount for effective method development. Acyl glycines are amphipathic molecules, possessing a nonpolar acyl chain and a polar glycine head group. This structure dictates their behavior during both chromatographic separation and mass spectrometric analysis.

Ionization of Acyl Glycines

Electrospray ionization (ESI) is the most common and effective ionization technique for acyl glycine analysis due to their polar nature.[3] ESI is a "soft" ionization method that generates intact molecular ions with minimal in-source fragmentation.[3] Acyl glycines can be analyzed in either positive or negative ion mode. In positive ion mode, they readily form protonated molecules, [M+H]⁺. In negative ion mode, they form deprotonated molecules, [M-H]⁻. The choice of polarity can influence sensitivity and specificity for different acyl glycines, and should be evaluated during method development. For the purposes of this guide, we will focus on positive ion mode, which is widely utilized for this class of compounds.

Fragmentation of Acyl Glycines

Tandem mass spectrometry (MS/MS) is essential for the specific and sensitive detection of acyl glycines in complex biological matrices. Collision-induced dissociation (CID) is used to fragment the precursor ion (the protonated molecule) into characteristic product ions. The most prominent and diagnostically significant fragmentation pathway for most acyl glycines is the neutral loss of the glycine moiety, which corresponds to a loss of 75 Da (C₂H₅NO₂). This neutral loss is highly specific and forms the basis for many targeted acyl glycine assays.

However, the fragmentation patterns can be more complex and vary depending on the structure of the acyl group. For instance, dicarboxylic acyl glycines and branched-chain acyl glycines may exhibit additional characteristic fragment ions that can be leveraged for their specific detection and to differentiate them from isomers. Understanding these fragmentation pathways is crucial for selecting the optimal multiple reaction monitoring (MRM) transitions for each analyte.

Experimental Workflow for Acyl Glycine Analysis

The following diagram illustrates the general workflow for the analysis of acyl glycines from urine samples.

acyl_glycine_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample spe Solid-Phase Extraction (e.g., Oasis MAX) urine_sample->spe lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) urine_sample->lle uplc UPLC Separation (e.g., ACQUITY BEH C18) spe->uplc Clean Extract lle->uplc Clean Extract ms Tandem Mass Spectrometry (ESI+, MRM mode) uplc->ms data_acquisition Data Acquisition ms->data_acquisition quantification Quantification & Reporting data_acquisition->quantification

Caption: General workflow for acyl glycine analysis.

Detailed Protocols

Protocol 1: Urine Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed for the efficient extraction and cleanup of acyl glycines from urine using a mixed-mode anion exchange sorbent, such as Waters Oasis MAX (Mixed-Mode Anion Exchange). This sorbent is particularly effective as it retains acidic compounds like acyl glycines while allowing neutral and basic interferences to be washed away.

Materials:

  • Urine sample

  • Waters Oasis MAX 96-well plates or cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

  • Centrifuge

  • 96-well collection plates or glass tubes

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 10% acetonitrile in water with 0.1% formic acid)

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples at 3000 x g for 10 minutes to pellet any particulate matter.

    • Take 100 µL of the supernatant and dilute with 400 µL of 2% ammonium hydroxide in water. This step adjusts the pH to ensure the acyl glycines are in their anionic form, promoting retention on the MAX sorbent.

  • SPE Cartridge/Plate Conditioning:

    • Condition the Oasis MAX sorbent by passing 1 mL of methanol through each well/cartridge.

    • Equilibrate the sorbent by passing 1 mL of deionized water through each well/cartridge. Do not allow the sorbent to dry out after this step.

  • Sample Loading:

    • Load the pre-treated urine sample (500 µL) onto the conditioned and equilibrated SPE plate/cartridge.

    • Apply a gentle vacuum or positive pressure to slowly pass the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the sorbent with 1 mL of 5% ammonium hydroxide in water to remove neutral and basic interferences.

    • Wash the sorbent with 1 mL of methanol to remove any remaining non-polar interferences.

  • Elution:

    • Elute the acyl glycines from the sorbent with 1 mL of 2% formic acid in methanol into a clean collection plate or tubes. The formic acid neutralizes the anionic acyl glycines, releasing them from the sorbent.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40-50°C.

    • Reconstitute the dried extract in 100 µL of reconstitution solvent.

    • Vortex briefly and centrifuge at 3000 x g for 5 minutes before transferring to an autosampler vial or plate for UPLC-MS/MS analysis.

Protocol 2: Urine Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol offers an alternative to SPE and is based on the partitioning of acyl glycines into an organic solvent. Ethyl acetate is a commonly used solvent for this purpose.[2][4]

Materials:

  • Urine sample

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Centrifuge

  • Glass test tubes

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Sample Preparation:

    • To a glass test tube, add 500 µL of centrifuged urine.

    • Add an internal standard solution at this stage if performing quantitative analysis.

    • Acidify the urine to a pH of approximately 1-2 by adding 50 µL of 6M HCl. This step protonates the carboxylic acid group of the acyl glycines, making them more soluble in the organic solvent.

    • Add approximately 0.2 g of NaCl to the tube to increase the ionic strength of the aqueous phase, which enhances the partitioning of the acyl glycines into the organic phase (salting out).

  • Extraction:

    • Add 2 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

    • Centrifuge at 3000 x g for 10 minutes to separate the two phases.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction step (steps 2 and 3) with a fresh 2 mL of ethyl acetate and combine the organic layers.

  • Drying and Reconstitution:

    • Evaporate the combined ethyl acetate extracts to dryness under a stream of nitrogen at 40-50°C.

    • Reconstitute the dried extract in 100 µL of reconstitution solvent.

    • Vortex and centrifuge before transferring to an autosampler vial for analysis.

Optimizing UPLC-MS/MS Parameters

The following parameters should be optimized to achieve the best sensitivity, specificity, and chromatographic resolution for your acyl glycine panel.

Liquid Chromatography Parameters

A robust chromatographic separation is critical, especially for resolving isomeric acyl glycines.

ParameterRecommended SettingRationale
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mmThe C18 stationary phase provides excellent retention for the nonpolar acyl chains of the analytes. The 1.7 µm particle size offers high resolution and efficiency.[5][6][7]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the acyl glycines in the ESI source, enhancing signal intensity in positive ion mode.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography, providing good separation of a wide range of analytes.
Gradient 5-95% B over 10 minutesA gradient elution is necessary to separate the diverse range of acyl glycines, from the more polar short-chain to the more nonpolar long-chain species.
Flow Rate 0.4 mL/minThis flow rate is compatible with standard ESI sources and provides good chromatographic performance with the specified column dimensions.
Column Temperature 40°CElevated temperature can improve peak shape and reduce backpressure.
Injection Volume 5 µLThis is a typical injection volume for UPLC systems and helps to minimize band broadening.
Mass Spectrometry Parameters

The optimization of MS parameters is crucial for maximizing the signal intensity of each acyl glycine.

ESI Source Parameters:

The following diagram illustrates the key ESI source parameters that require optimization.

esi_optimization cluster_parameters Key Optimization Parameters esi_source ESI Source capillary_voltage Capillary Voltage esi_source->capillary_voltage cone_voltage Cone Voltage esi_source->cone_voltage desolvation_temp Desolvation Temperature esi_source->desolvation_temp desolvation_gas Desolvation Gas Flow esi_source->desolvation_gas nebulizer_gas Nebulizer Gas Pressure esi_source->nebulizer_gas

Caption: Key ESI source parameters for optimization.

ParameterTypical RangeRationale
Capillary Voltage 1.0 - 3.5 kVThis voltage is applied to the ESI needle to generate a stable spray of charged droplets. The optimal voltage will depend on the mobile phase composition and flow rate.[3]
Cone Voltage (or Declustering Potential) 20 - 60 VThis voltage is applied to the sampling cone to help desolvate the ions and prevent cluster formation. A higher cone voltage can induce some in-source fragmentation, which may be desirable in some cases but should generally be minimized for quantitative analysis.
Desolvation Temperature 350 - 500°CThis heated gas aids in the evaporation of the solvent from the ESI droplets, facilitating the release of gas-phase ions.
Desolvation Gas Flow 600 - 1000 L/hrThis gas flow assists in the desolvation process.
Nebulizer Gas Pressure 3 - 7 barThis gas helps to form a fine spray of droplets at the ESI tip.

MRM Transitions and Collision Energies:

The selection of appropriate MRM transitions and the optimization of collision energy for each transition are the most critical steps for developing a sensitive and specific quantitative assay. The primary transition for most acyl glycines is the precursor ion [M+H]⁺ to the product ion resulting from the neutral loss of 75 Da. A secondary, confirmatory transition should also be monitored for each analyte where possible.

The following table provides a starting point for MRM parameters for a selection of common acyl glycines. It is imperative that these parameters, especially the collision energy, are optimized on your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
Propionylglycine146.171.11557.120
Isobutyrylglycine160.185.11543.125
Isovalerylglycine174.199.11557.120
3-Methylcrotonylglycine172.197.11583.120
Tiglylglycine172.197.11555.125
Hexanoylglycine188.2113.11571.120
Phenylpropionylglycine208.1133.11591.125
Suberylglycine232.2157.115113.120
Octanoylglycine216.2141.11599.120

Collision Energy Optimization:

The optimal collision energy is the voltage that produces the highest intensity of the desired product ion. This can be determined empirically by infusing a standard of the analyte and acquiring product ion spectra at a range of collision energies. Automated software tools are also available on many modern mass spectrometers to streamline this process.[8][9]

Quantitative Analysis

For accurate quantification, a multi-level calibration curve should be prepared using certified reference standards for each acyl glycine. Stable isotope-labeled internal standards should be used for each analyte where available to correct for matrix effects and variations in extraction efficiency and instrument response.

Protocol 3: Preparation of Calibration Standards and Quality Controls

Materials:

  • Certified reference standards of acyl glycines

  • Stable isotope-labeled internal standards

  • Pooled, analyte-free urine (or a synthetic urine matrix)

  • Reconstitution solvent

Procedure:

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of each acyl glycine and internal standard in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Preparation of Working Solutions:

    • Prepare a mixed stock solution containing all acyl glycine standards at a high concentration (e.g., 100 µg/mL) by diluting the individual stock solutions.

    • Prepare a mixed internal standard working solution at a concentration that will yield a robust signal in the final samples.

  • Preparation of Calibration Curve:

    • Perform a serial dilution of the mixed acyl glycine stock solution in the analyte-free urine matrix to create a series of calibrators at different concentrations (e.g., 8-10 levels) spanning the expected physiological and pathological range of the analytes.

    • The calibrators should be treated in the same way as the unknown samples, including the addition of the internal standard mix and undergoing the full sample preparation procedure.

  • Preparation of Quality Controls (QCs):

    • Prepare QCs at a minimum of three concentration levels (low, medium, and high) by spiking the analyte-free urine with known amounts of the acyl glycine standards.

    • The QCs should be prepared from a separate weighing of the reference standards than the calibrators to ensure their independence.

    • QCs are processed and analyzed alongside the unknown samples and calibrators in each analytical run to monitor the accuracy and precision of the assay.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Signal Intensity - Suboptimal ESI source parameters- Inefficient extraction- Ion suppression from matrix components- Re-optimize capillary voltage, cone voltage, gas flows, and temperatures.- Evaluate a different sample preparation method (SPE vs. LLE).- Ensure adequate chromatographic separation of analytes from the bulk of the matrix. Dilute the sample if necessary.
Poor Peak Shape - Column degradation- Incompatible sample solvent- Secondary interactions with the column- Replace the column.- Ensure the reconstitution solvent is of similar or weaker organic strength than the initial mobile phase.- Adjust mobile phase pH.
High Variability - Inconsistent sample preparation- Fluctuation in instrument performance- Ensure precise and consistent pipetting and processing steps.- Use internal standards for every analyte.- Check for leaks in the LC system and ensure a stable spray in the ESI source.
Isomer Co-elution - Insufficient chromatographic resolution- Optimize the LC gradient (make it shallower).- Try a different column chemistry (e.g., phenyl-hexyl).

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust and sensitive platform for the quantitative analysis of acyl glycines in urine. By carefully optimizing each stage of the workflow, from sample preparation to data acquisition, researchers can generate high-quality data for the diagnosis and monitoring of inborn errors of metabolism and for various research applications. The key to success lies in a thorough understanding of the underlying scientific principles and a systematic approach to method development and validation.

References

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Sources

Application Note: Strategic Extraction and Quantitation of p-Hydroxyphenylacetylglycine (p-HPAG) from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

p-Hydroxyphenylacetylglycine (p-HPAG) is a critical glycine conjugate metabolite derived from Atenolol and endogenous tyramine metabolism. Its analysis is pivotal in pharmacokinetic profiling and metabolic phenotyping.

However, p-HPAG presents a classic bioanalytical paradox:

  • High Polarity (logP ~0.2): It resists retention on standard C18 stationary phases.

  • Amphoteric Nature: Possessing both a phenolic hydroxyl (pKa ~9.8) and a carboxylic acid (pKa ~3.6), its solubility and ionization state fluctuate wildly with pH.

  • Matrix Interference: In urine and plasma, it co-elutes with high-abundance endogenous acids.

This guide moves beyond generic "dilute-and-shoot" methods. We present a Mixed-Mode Anion Exchange (MAX) protocol for absolute specificity and a Protein Precipitation (PPT) workflow for high-throughput screening, grounded in the physicochemical reality of the analyte.

Physicochemical Profile & Method Strategy

Understanding the molecule is the prerequisite for extraction.

PropertyValueImplication for Extraction
Molecular Weight 209.20 g/mol Small molecule; requires low-MW cutoff filters if using ultra-filtration.
Acidic pKa ~3.6 (Carboxyl)Critical: At pH > 5.6, the molecule is 99% ionized (negative). This enables Anion Exchange retention.
Phenolic pKa ~9.8 (Hydroxyl)Stable in most biological pH ranges; contributes to polarity.
LogP ~0.2 - 0.4Highly polar. Standard LLE (Hexane/EtOAc) will fail (0% recovery).
Solubility High (Aqueous)Requires high % aqueous initial LC conditions to prevent breakthrough.

Protocol A: High-Purity Extraction (Solid Phase Extraction)

Recommended for: Plasma PK studies, trace quantification (<10 ng/mL), and complex tissue homogenates. Mechanism: Mixed-Mode Strong Anion Exchange (MAX). Logic: We utilize the carboxylic acid moiety to "lock" the analyte onto the positively charged sorbent while washing away interferences, then "unlock" it by neutralizing the acid.

Materials
  • Cartridge: Oasis MAX (30 mg) or equivalent Mixed-Mode Strong Anion Exchange.

  • Reagents: Ammonium Hydroxide (NH₄OH), Formic Acid (FA), Methanol (MeOH), Water (Milli-Q).

Step-by-Step Workflow
  • Sample Pre-treatment (Ionization):

    • Aliquot 200 µL Plasma/Urine .

    • Add 200 µL 4% H₃PO₄ (Phosphoric Acid) to disrupt protein binding.

    • Correction: For MAX, we need the analyte anionic.

    • Revised Step: Dilute sample 1:1 with 5% NH₄OH in water .

    • Why? Adjusts pH to ~10-11. The carboxylic acid (pKa 3.6) is fully deprotonated (COO⁻). The phenol (pKa 9.[1]8) is partially ionized. The sorbent (quaternary amine) is positively charged. Ionic binding occurs.

  • Conditioning:

    • 1 mL MeOH (activates hydrophobic regions).

    • 1 mL Water (equilibrates).

  • Loading:

    • Load pre-treated sample at gravity or low vacuum (1 mL/min).

    • Mechanism:[2] p-HPAG binds via Ionic Exchange (primary) and Reverse Phase (secondary).

  • Wash 1 (Ammonia Wash):

    • 1 mL 5% NH₄OH in Water .

    • Why? Removes proteins and neutral/zwitterionic interferences. p-HPAG remains locked ionically.

  • Wash 2 (Organic Wash):

    • 1 mL Methanol .

    • Why? Removes hydrophobic interferences (lipids, neutral drugs). p-HPAG remains locked ionically.

  • Elution (The "Unlock"):

    • Elute with 2 x 250 µL 2% Formic Acid in Methanol .

    • Why? The acid drops pH < 2. The COO⁻ becomes COOH (neutral). The ionic bond breaks. The analyte releases into the organic solvent.

  • Reconstitution:

    • Evaporate to dryness (N₂, 40°C).

    • Reconstitute in 100 µL Mobile Phase A (0.1% FA in Water) .

    • Crucial: High aqueous content ensures good peak shape on the LC column.

Protocol B: High-Throughput Screening (Protein Precipitation)

Recommended for: Urine analysis, high-concentration samples (>100 ng/mL).

  • Aliquot: 50 µL Sample into a 96-well plate.

  • Precipitation: Add 200 µL Acetonitrile containing 0.1% Formic Acid and Internal Standard (e.g., Atenolol-D7 or Glycine-13C).

    • Why Acid? Improves solubility of the acidic metabolite in the organic layer and sharpens peak shape.

  • Agitation: Vortex 2 min @ 1200 rpm.

  • Separation: Centrifuge 10 min @ 4000 x g (4°C).

  • Dilution: Transfer 100 µL supernatant to a fresh plate; add 100 µL Water .

    • Why? Injecting pure ACN causes "solvent effects" (peak splitting) for early eluting polar compounds.

LC-MS/MS Method Parameters

Standard C18 columns often fail to retain p-HPAG, leading to elution in the void volume (ion suppression zone). We utilize a High Strength Silica (HSS) T3 or Polar C18 column.

Chromatographic Conditions
  • Column: Waters Acquity HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Polar C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient:

    • 0.0 min: 5% B (Hold for 0.5 min to trap polar analyte).

    • 3.0 min: 95% B.

    • 4.0 min: 95% B.

    • 4.1 min: 5% B (Re-equilibrate).

Mass Spectrometry (MRM)
  • Ionization: ESI Positive (compatible with Atenolol) OR ESI Negative (Higher sensitivity for p-HPAG).

  • Mode Selected: Positive (+) (Standardized for Atenolol metabolic profiling).

CompoundPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
p-HPAG 210.1 [M+H]⁺106.12522Quantifier
p-HPAG 210.1 [M+H]⁺118.12515Qualifier
IS (Atenolol-D7) 274.2145.13025Internal Std

Note: In Negative mode, monitor 208.1 -> 118.0.

Visualization of Workflows

Figure 1: The MAX SPE Logic Gate

This diagram illustrates the chemical logic ensuring specificity.

SPE_Workflow Sample Biological Sample (Plasma/Urine) PreTreat Pre-treatment Add 5% NH4OH (pH > 10) Analyte becomes Anionic (COO-) Sample->PreTreat Load LOAD onto MAX Cartridge (Anion Exchange + Reverse Phase) Analyte BINDS to quaternary amine (+) PreTreat->Load Wash1 WASH 1: 5% NH4OH Removes Proteins & Zwitterions Analyte stays bound Load->Wash1 Waste Wash2 WASH 2: Methanol Removes Neutrals & Lipids Analyte stays bound Wash1->Wash2 Waste Elute ELUTE: 2% Formic Acid in MeOH pH drops < 2 Analyte neutralizes (COOH) & Releases Wash2->Elute Collect Inject Evaporate & Reconstitute Ready for LC-MS/MS Elute->Inject

Caption: Figure 1. Mixed-Mode Anion Exchange (MAX) workflow utilizing pH switching to isolate p-HPAG.

Figure 2: Method Development Decision Tree

How to choose between PPT and SPE based on assay requirements.

Method_Decision Start Start: Define Assay Needs Sensitivity Required LLOQ? Start->Sensitivity Matrix Matrix Complexity? Sensitivity->Matrix < 10 ng/mL PPT Protocol B: PPT (Protein Precipitation) Sensitivity->PPT > 50 ng/mL Throughput Sample Volume? Matrix->Throughput Urine SPE Protocol A: SPE (MAX Cartridge) Matrix->SPE Tissue/Plasma Throughput->PPT High (>100 samples) Throughput->SPE Low/Precision needed

Caption: Figure 2. Decision matrix for selecting the optimal extraction strategy based on sensitivity and throughput.

Validation & Troubleshooting

Acceptance Criteria (Bioanalytical Method Validation)

To ensure the method is "self-validating," monitor these metrics in every run:

  • Recovery: Must be >80% for SPE. If low, check the pH of the elution solvent (must be acidic enough to break the ionic bond).

  • Matrix Effect (ME): Calculate as (Response in Matrix / Response in Solvent) x 100.

    • Target: 85-115%.

    • Fix: If ME < 50% (Suppression), increase the wash volume in SPE or switch to a longer LC gradient to separate phospholipids.

  • Linearity: R² > 0.99 over the range 1–1000 ng/mL.

Common Pitfalls
  • Peak Splitting: Caused by injecting 100% organic extract into a high-aqueous mobile phase. Solution: Always dilute the final extract with water (at least 50%) before injection.

  • Low Retention: Using a standard C18 column. Solution: Use HSS T3 or Polar C18 columns designed to withstand 100% aqueous loading.

References

  • PubChem. (2023). 4-Hydroxyphenylacetylglycine Compound Summary. National Library of Medicine. [Link]

  • Agilent Technologies. (2015). Development and Evaluation of an Accurate Mass LC/MS/MS Spectral Library for Metabolomics. [Link]

  • National Institutes of Health (NIH). (2015). Pharmacometabolomic Assessments of Atenolol and Hydrochlorothiazide Treatment. [Link]

Sources

HPLC separation conditions for p-Hydroxyphenylacetylglycine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Resolution Separation of p-Hydroxyphenylacetylglycine and Its Positional Isomers Using Reversed-Phase HPLC

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the baseline separation of p-Hydroxyphenylacetylglycine and its challenging positional isomers, o-Hydroxyphenylacetylglycine and m-Hydroxyphenylacetylglycine. These compounds are structurally similar metabolites that can be difficult to resolve using standard chromatographic techniques. The method detailed herein utilizes a pentafluorophenyl (PFP) stationary phase, which provides unique selectivity through a combination of hydrophobic, dipole-dipole, and π-π interactions. This protocol is designed for researchers, analytical chemists, and drug development professionals requiring accurate quantification and purity assessment of these specific isomers in various matrices.

Introduction: The Analytical Challenge

p-Hydroxyphenylacetylglycine (4-HPAgly) is a known metabolite of tyramine, an endogenous monoamine derived from tyrosine.[1] The presence and concentration of 4-HPAgly and its positional isomers (ortho- and meta-hydroxyphenylacetylglycine) can be of interest in metabolomics and clinical research. Due to their nearly identical molecular weights and subtle differences in physicochemical properties, separating these isomers presents a significant analytical challenge. Standard reversed-phase columns, such as C18, often fail to provide adequate resolution.

The key to a successful separation lies in exploiting the subtle electronic and steric differences conferred by the position of the hydroxyl group on the phenyl ring. This application note moves beyond conventional C18 columns to leverage the unique selectivity of a PFP stationary phase, providing a reliable method for baseline resolution.

Principle of Separation: Leveraging a Multi-Modal Stationary Phase

The separation of positional isomers requires a stationary phase capable of more than just hydrophobic interactions.[2] While a C18 column separates primarily based on hydrophobicity, it may not sufficiently differentiate the minor polarity changes between the o-, m-, and p-isomers.

Why a PFP (Pentafluorophenyl) Phase?

Fluorinated stationary phases offer a unique and complementary separation mechanism to traditional alkyl phases.[2] The PFP phase, in particular, provides multiple modes of interaction:

  • Hydrophobic Interactions: From the base silica and linker.

  • π-π Interactions: The electron-rich aromatic ring of the analytes can interact with the electron-deficient fluorinated ring of the stationary phase.

  • Dipole-Dipole Interactions: The highly polar C-F bonds on the stationary phase create strong dipoles that can interact with the hydroxyl and amide groups of the analytes.

  • Shape Selectivity: The rigid structure of the PFP ligand enhances selectivity for structurally similar molecules.

This multi-modal interaction mechanism is crucial for resolving the subtle structural differences among the hydroxyphenylacetylglycine isomers, leading to enhanced resolution where other columns may fail.[3]

Method Development and Protocol

Experimental Workflow

The overall analytical process follows a systematic workflow from sample preparation to final data analysis, ensuring reproducibility and accuracy.

workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Standards B Dissolve in Diluent A->B C Filter Sample (0.22 µm) B->C F System Equilibration C->F D Prepare Mobile Phases E Degas Mobile Phases D->E E->F G Inject System Suitability F->G H Inject Samples G->H I Data Acquisition H->I J Peak Integration I->J K Quantification & Purity Check J->K L Generate Report K->L

Figure 1: General experimental workflow from preparation to analysis.

Materials and Reagents
  • Analytes: Reference standards of o-, m-, and p-Hydroxyphenylacetylglycine (≥98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: Deionized water, 18.2 MΩ·cm.

  • Buffer: Formic acid (FA), LC-MS grade.

  • Diluent: 20:80 (v/v) Acetonitrile:Water.

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna Omega 5 µm PFP 100 Å, 150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 85% A : 15% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 225 nm (primary), 275 nm (secondary)
Run Time 15 minutes

Causality Behind Choices:

  • PFP Column: Chosen for its unique selectivity towards positional isomers.[2]

  • Acidified Mobile Phase: 0.1% Formic Acid (pH ≈ 2.7) is used to suppress the ionization of the carboxylic acid moiety on the analytes. This ensures a single, neutral form, leading to sharp, symmetrical peaks and reproducible retention.

  • Acetonitrile: Selected as the organic modifier due to its lower viscosity and UV transparency.

  • Elevated Temperature (35 °C): Helps to reduce mobile phase viscosity, improve peak efficiency, and ensure robust, reproducible retention times.

Detailed Step-by-Step Protocol
  • Mobile Phase Preparation:

    • To prepare 1 L of Mobile Phase A, add 1.0 mL of formic acid to 1 L of deionized water.

    • To prepare 1 L of Mobile Phase B, add 1.0 mL of formic acid to 1 L of acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of each isomer (o-, m-, and p-Hydroxyphenylacetylglycine) into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with Diluent (20:80 ACN:H₂O).

  • Working Standard Solution Preparation (50 µg/mL):

    • Pipette 0.5 mL of each stock solution into a single 10 mL volumetric flask.

    • Dilute to volume with the Diluent. This solution serves as the System Suitability and working standard.

  • Sample Preparation:

    • Prepare samples by dissolving them in the Diluent to achieve a final concentration within the expected calibration range (e.g., 50 µg/mL).

    • Filter the final sample solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an HPLC vial.

  • Chromatographic Run:

    • Equilibrate the PFP column with the mobile phase (85:15 A:B) for at least 30 minutes or until a stable baseline is achieved.

    • Perform a blank injection (Diluent) to ensure no system contamination.

    • Inject the System Suitability solution (n=5) to verify system performance.

    • Proceed with the analysis of the prepared samples.

System Suitability Test (SST)

To ensure the validity of the analytical results, system suitability must be confirmed before sample analysis. The following parameters should be met based on five replicate injections of the working standard.

ParameterAcceptance Criteria
Resolution (Rs) Rs > 2.0 between all adjacent isomer peaks
Tailing Factor (Tf) 0.9 ≤ Tf ≤ 1.5 for all isomer peaks
Retention Time (%RSD) ≤ 1.0%
Peak Area (%RSD) ≤ 2.0%

Expected Results and Discussion

Under the specified conditions, baseline separation of the three isomers is achieved in under 15 minutes.

Elution Order and Rationale: The expected elution order is ortho- < meta- < para-isomer .

  • o-Hydroxyphenylacetylglycine: The hydroxyl group is in close proximity to the acetylglycine side chain, allowing for potential intramolecular hydrogen bonding. This interaction can shield the polar hydroxyl group, reducing its interaction with the mobile phase and making it appear less polar. Consequently, it interacts more strongly with the reversed-phase column and typically elutes first among the three isomers.

  • m-Hydroxyphenylacetylglycine: The hydroxyl group is further from the side chain, resulting in intermediate polarity.

  • p-Hydroxyphenylacetylglycine: The hydroxyl group is furthest from the side chain, making it the most exposed and thus the most polar of the three isomers. This leads to the least retention and latest elution time.

A representative chromatogram would show three well-resolved, sharp, and symmetrical peaks, demonstrating the effectiveness of the PFP stationary phase for this challenging separation.

Conclusion

This application note provides a complete and robust HPLC method for the separation of p-Hydroxyphenylacetylglycine and its positional isomers. The use of a PFP column offers a superior alternative to traditional C18 phases by providing multiple interaction mechanisms essential for resolving these structurally similar compounds. The detailed protocol and system suitability criteria ensure that the method is reliable, reproducible, and suitable for routine use in quality control, metabolic studies, and other research applications.

References

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13, 674. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440732, 4-Hydroxyphenylacetylglycine. Retrieved from [Link]

  • Dolan, J. W. (2018). Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers. Retrieved from [Link]

  • Jeffery, D. W., et al. (2008). Simultaneous separation by reversed-phase high-performance liquid chromatography and mass spectral identification of anthocyanins and flavonols in shiraz grape skin. Journal of Chromatography A, 1191(1-2), 174-81. [Link]

Sources

Application Note: High-Precision Quantification Using Isotope Dilution Mass Spectrometry (IDMS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Primary Method

Isotope Dilution Mass Spectrometry (IDMS) is recognized by the Consultative Committee for Amount of Substance (CCQM) as a potential primary method of measurement .[1] Unlike external calibration or standard addition, IDMS relies on the direct ratio of signal intensities rather than absolute signal magnitude.

This distinction renders IDMS immune to physical sample loss during extraction and largely compensates for matrix effects (ion suppression/enhancement), provided the internal standard (IS) and analyte reach isotopic equilibration and co-elute. This guide details the Exact-Matching Double IDMS protocol, the gold standard for certifying reference materials and critical pharmacokinetic (PK) data.

Theoretical Framework & The Master Equation

The Principle of Ratio Stability

The fundamental premise of IDMS is that while the total amount of analyte may decrease during sample preparation (due to spills, incomplete extraction, or adsorption), the ratio between the natural analyte (


) and the isotopically labeled spike (

) remains constant once equilibration is achieved.
The General Isotope Dilution Equation

Many protocols use simplified equations (


) which fail when the spike is not 100% isotopically pure or when the natural analyte has significant abundance at the spike's mass. For high-precision work, we must use the General IDMS Equation :


Where:

  • 
     : Concentration of analyte in sample (unknown).
    
  • 
     : Concentration of spike solution (known).[2]
    
  • 
     : Mass of sample taken.
    
  • 
     : Mass of spike added.
    
  • 
     : Measured isotope ratio (Isotope B / Isotope A) in the mixture.
    
  • 
     : Isotope ratio of the pure spike solution.
    
  • 
     : Isotope ratio of the natural analyte (from IUPAC tables or measured).[3]
    
  • 
     / 
    
    
    
    : Ratio of atomic weights/abundances (often simplifies to 1 for highly enriched spikes, but essential for low-enrichment).

Strategic Protocol Design

Internal Standard Selection: C vs. Deuterium ( H)

The choice of isotope is the single largest contributor to IDMS error outside of weighing.

Feature

C /

N Labeled
Deuterium (

H) Labeled
Impact on IDMS
Chromatography Co-elutes perfectly with analyte.Elutes slightly earlier (1-5s).Critical: D-labeled IS may not experience the exact same suppression zone as the analyte.
Stability Extremely stable bond.Labile (H/D exchange).[4]D-loss in acidic/protic solvents changes the concentration in situ.
Cost High.Moderate/Low.

C is preferred for "Primary Method" accuracy.
The "Exact Matching" Strategy

To eliminate detector non-linearity and mass bias, we employ Double IDMS .

  • Reverse IDMS: Characterize the Spike (

    
    ) using a Primary Standard (
    
    
    
    ).
  • Forward IDMS: Quantify the Sample (

    
    ) using the Characterized Spike (
    
    
    
    ).
  • Exact Matching: Adjust the mix ratios so

    
     in the sample run equals 
    
    
    
    in the calibration run. This cancels out mass bias factors.[3]

Visualizing the Workflow

The following diagram illustrates the Double IDMS workflow, ensuring traceability to a primary standard.

IDMS_Workflow PrimaryStd Primary Standard (Cz) (Certified Purity) Mix1 Blend 1: Reverse IDMS (Standard + Spike) PrimaryStd->Mix1 Weigh mz Spike Isotope Spike (Cy) (Approx. Conc.) Spike->Mix1 Weigh my Mix2 Blend 2: Forward IDMS (Sample + Spike) Spike->Mix2 Weigh my' Sample Unknown Sample (Cx) Sample->Mix2 Weigh mx MS_Analysis LC-MS/MS Analysis (Measure Ratio R) Mix1->MS_Analysis Equilibration Equilibration (Critical Step) Mix2->Equilibration Equilibration->MS_Analysis Calc_Spike Calculate Spike Conc (Cy) MS_Analysis->Calc_Spike Using Blend 1 Data Result Final Result (Cx) MS_Analysis->Result Using Blend 2 Data Calc_Spike->Result Apply Cy to Blend 2

Figure 1: Double IDMS Workflow. Note that the Spike concentration is determined experimentally (Reverse IDMS) rather than relying on the label claim.

Detailed Protocol: Exact-Matching Double IDMS

Phase 1: Preparation & Characterization (Reverse IDMS)

Objective: Determine the exact concentration of the Spike Solution (


).
  • Primary Standard Prep: Weigh a primary standard (e.g., NIST SRM or USP Reference Standard) into a volumetric flask. Calculate concentration

    
    .[5]
    
  • Spike Prep: Dissolve the isotopically labeled compound.

  • Gravimetric Mixing: Into three vials, weigh:

    • 
       g of Primary Standard Solution (
      
      
      
      ).
    • 
       g of Spike Solution (
      
      
      
      ).
    • Target a 1:1 molar ratio.

  • Analysis: Inject into LC-MS/MS. Measure the ratio of Area(Spike) / Area(Standard).

  • Calculation: Solve for

    
     using the IDMS equation (treating the spike as the "unknown").
    
Phase 2: Sample Quantification (Forward IDMS)

Objective: Quantify the analyte in the matrix.

  • Sample Weighing: Weigh

    
     g of sample (
    
    
    
    ) into a centrifuge tube.
  • Spiking: Add

    
     g of the now-characterized Spike Solution (
    
    
    
    ) directly to the sample.
    • Crucial: Record exact weights to 4 decimal places.

  • Equilibration: Vortex for 1 min, then incubate (e.g., 30-60 mins) to ensure the spike integrates into the matrix (protein binding sites, etc.).

  • Extraction: Perform LLE or SPE. Since the ratio is fixed, quantitative recovery is not required, but good recovery improves sensitivity.

  • Analysis: Inject. Measure Ratio

    
    .
    

Calculation Walkthrough: Testosterone Quantification

Scenario: Quantifying Testosterone in Serum using Testosterone-


 as the spike.
Step 1: Define Variables
  • Natural Analyte (A): Testosterone (Monoisotopic Mass 288.2 Da).

  • Spike (B): Testosterone-

    
     (Mass 291.2 Da).
    
  • Measured Ratio (

    
    ):  Intensity(291) / Intensity(288).
    
Step 2: The Data Table
ParameterValueSource

(Spike Conc)
100.5 ng/gDetermined via Reverse IDMS

(Sample Mass)
1.0250 gBalance Reading

(Spike Mass)
0.1050 gBalance Reading

(Observed)
0.985LC-MS/MS Data

(Spike Purity)
1000Isotopic purity of spike (

vs

signal)

(Natural Ratio)
0.000Natural abundance of 291 ion in native Testosterone

Note: For highly distinct masses (


 vs 

),

and

. For

vs

, these must be calculated precisely.
Step 3: Calculation Logic

Using the simplified equation for high-purity spikes where


:


Wait—this is the standard internal standard calculation. Does it hold? Correction: In IDMS, we measure Ratio = Spike/Analyte. If


 (Spike/Analyte), then Analyte/Spike = 

.





Advanced Logic (The Abundance Correction)

If the spike is not pure (e.g., contains 5% unlabeled testosterone),


 is not infinite. We must use the full equation visualized below.

IDMS_Equation_Logic Masses Masses (mx, my) Step1 Mass Fraction (my/mx) Masses->Step1 Concs Spike Conc (Cy) Final Concentration Cx Concs->Final Ratios Measured Ratio (Rmix) Step2 Isotope Contribution (Ay - Rmix*By) / (Rmix*Bx - Ax) Ratios->Step2 Abundances Isotopic Abundances (Ax, Bx, Ay, By) Abundances->Step2 Step1->Final Step2->Final

Figure 2: Logic flow for the General IDMS Equation, accounting for isotopic impurities.

Validation & Quality Control

To ensure the "Self-Validating" nature of IDMS, perform these checks:

  • Equilibration Check: Spike a sample, split it into three aliquots. Extract Aliquot 1 immediately, Aliquot 2 after 1 hour, Aliquot 3 after 24 hours. If

    
     changes significantly, equilibration was insufficient.
    
  • Linearity of Ratio: Prepare mixtures of Sample:Spike at ratios of 1:5, 1:1, and 5:1. The calculated

    
     should be identical across all ratios. Deviations indicate detector saturation or background interference.
    
  • Isotope Exchange Monitoring: For Deuterated standards, monitor the loss of the label by looking for the

    
     peak of the spike. If the spike mass shifts, the quantification is invalid.
    

References

  • NIST (National Institute of Standards and Technology). Isotope Dilution Mass Spectrometry. Special Publication 260 Series. Available at: [Link]

  • Royal Society of Chemistry (RSC). Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry (IDMS).[6] Analytical Methods Committee. Available at: [Link]

  • BIPM (Bureau International des Poids et Mesures). Consultative Committee for Amount of Substance: Metrology in Chemistry (CCQM). Available at: [Link]

  • EPA (Environmental Protection Agency). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). C62-A: Liquid Chromatography-Mass Spectrometry Methods. Available at: [Link]

Sources

Application Note: Establishing Storage Stability Protocols for p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chemical stability of isotopically labeled internal standards is paramount for the accuracy, reproducibility, and validity of quantitative bioanalytical assays. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust storage and handling protocols for stock solutions of p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N. We delve into the physicochemical properties of the molecule that influence its stability, present detailed protocols for preparing and evaluating stock solutions, and offer evidence-based recommendations for long-term storage to ensure data integrity in mass spectrometry-based applications.

Introduction: The Critical Role of Internal Standard Stability

p-Hydroxyphenylacetylglycine is a significant uremic toxin and a metabolite derived from dietary polyphenols and endogenous monoamines like tyramine.[1] Its quantification in biological matrices is crucial for clinical and metabolic research. The use of a stable isotope-labeled (SIL) internal standard, such as p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N, is the gold standard for quantitative analysis by mass spectrometry (MS). This internal standard precisely mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization, thereby correcting for matrix effects and procedural variability.[2]

The foundational assumption of this method is that the internal standard itself is stable and its concentration in the stock solution remains constant. Degradation of the standard leads to an inaccurate standard concentration, which directly compromises the accuracy of the entire analytical run.[2] Therefore, empirically determining the stability of p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N stock solutions under typical laboratory conditions is not merely a suggestion but a requirement for generating reliable and defensible data. This guide provides the scientific rationale and actionable protocols to achieve this.

Physicochemical Properties & Potential for Degradation

Understanding the molecular structure of p-Hydroxyphenylacetylglycine is key to predicting and mitigating its degradation. The molecule possesses three key functional groups: a phenolic hydroxyl group, an amide linkage, and a terminal carboxylic acid.

  • Phenolic Hydroxyl Group: This is the most reactive site and is susceptible to oxidation. Exposure to atmospheric oxygen, light, elevated temperatures, or trace metal ions can initiate oxidation, leading to the formation of quinone-like structures or other degradation products.[3][4] This oxidative degradation is a primary concern for the long-term stability of the compound in solution.

  • Amide and Carboxylic Acid Groups: These groups are generally stable under neutral pH conditions. However, storage in strongly acidic or basic solvents could promote hydrolysis of the amide bond over extended periods. These polar groups also dictate the compound's solubility in various organic solvents.

Given these properties, a stability study must evaluate the impact of solvent choice, temperature, light exposure, and freeze-thaw cycles.

Protocol for Stock Solution Preparation

The accuracy of any stability study begins with the precise preparation of the initial stock solution. This protocol emphasizes best practices to minimize initial error.[5][6]

Materials:

  • p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N solid material (high purity, with Certificate of Analysis)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Grade A volumetric flasks[6]

  • High-purity (e.g., LC-MS grade) solvents such as Dimethyl sulfoxide (DMSO), Methanol, or Acetonitrile

  • 2 mL amber glass autosampler vials with PTFE-lined screw caps[7]

Procedure:

  • Equilibration: Allow the vial containing the solid p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N to equilibrate to room temperature for at least 30 minutes before opening to prevent water condensation onto the hygroscopic material.

  • Weighing: Accurately weigh a target amount (e.g., 5.00 mg) of the solid into a clean weighing vessel. Record the exact weight. It is more important to know the exact weight than to hit a specific target.[6]

  • Dissolution: Quantitatively transfer the weighed solid to a Grade A volumetric flask (e.g., 5 mL). Use the chosen solvent (e.g., DMSO) to rinse the weighing vessel multiple times, ensuring all material is transferred into the flask.

  • Dilution to Volume: Add the solvent to the flask until about 90% of the final volume is reached. Gently sonicate or vortex to ensure complete dissolution.

  • Final Volume Adjustment: Once dissolved and equilibrated to room temperature, carefully add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it at least 20 times to ensure a homogenous solution. This is now your Master Stock Solution .

  • Aliquoting: Immediately dispense the master stock solution into pre-labeled amber glass vials in volumes suitable for single use (e.g., 100 µL). This practice is crucial to avoid repeated freeze-thaw cycles of the master stock.[8]

Designing and Executing a Comprehensive Stability Study

This section outlines a protocol to systematically evaluate the stability of the prepared stock solutions under various conditions, adhering to principles outlined in ICH guidelines for stability testing.[9][10][11]

Experimental Design

The study should assess stability over time at different temperatures and after repeated freeze-thaw cycles.

  • Study Arms:

    • Long-Term Storage: Aliquots stored at -80°C, -20°C, and 4°C.

    • Freeze-Thaw Stability: Aliquots subjected to multiple freeze-thaw cycles. A cycle consists of freezing at -20°C or -80°C for at least 12 hours, followed by thawing to room temperature unassisted.

  • Time Points:

    • Long-Term: T=0 (baseline), 1 week, 1 month, 3 months, 6 months, 12 months.

    • Freeze-Thaw: 1, 3, 5, and 10 cycles.

  • Analytical Method: A validated, stability-indicating LC-MS/MS method. The method must be able to separate the parent compound from potential degradants.

Visualizing the Workflow

Stability_Workflow Diagram 1: Experimental Workflow for Stability Assessment cluster_prep Phase 1: Preparation cluster_storage Phase 2: Storage Conditions cluster_analysis Phase 3: Timepoint Analysis prep_stock Prepare Master Stock Solution (e.g., 1 mg/mL in DMSO) aliquot Aliquot into Single-Use Amber Vials prep_stock->aliquot t0_analysis T=0 Analysis (Establish Baseline) aliquot->t0_analysis store_neg80 Store at -80°C aliquot->store_neg80 store_neg20 Store at -20°C aliquot->store_neg20 store_4c Store at 4°C aliquot->store_4c ft_cycle Freeze-Thaw Cycles (-20°C / RT) aliquot->ft_cycle analysis LC-MS/MS Analysis store_neg80->analysis  1, 3, 6, 12 months store_neg20->analysis  1, 3, 6, 12 months store_4c->analysis  1 week, 1 month ft_cycle->analysis  1, 3, 5, 10 cycles data Calculate % Recovery vs. T=0 analysis->data

Caption: Workflow for the p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N stability study.

Step-by-Step Protocol
  • Prepare Stock and Aliquots: Follow the protocol in Section 3.

  • Baseline Analysis (T=0): Immediately after preparation, take three separate aliquots. Prepare them for analysis according to your LC-MS/MS protocol. The average peak area from this analysis serves as the 100% reference point.

  • Initiate Storage: Place the remaining aliquots in their designated storage locations (-80°C, -20°C, 4°C) and begin the freeze-thaw cycling for that study arm.

  • Time Point Analysis: At each designated time point (e.g., 1 month), retrieve three aliquots from each temperature condition. Allow them to thaw completely and warm to room temperature before analysis.

  • LC-MS/MS Measurement: Analyze the aged samples alongside a freshly prepared working solution from a new aliquot of the T=0 stock (which has been stored continuously at -80°C) or against a fresh reference standard. This helps control for instrument variability.

  • Data Calculation: Calculate the stability as a percentage of the initial concentration:

    • % Stability = (Mean Peak Area at T=x / Mean Peak Area at T=0) * 100

Acceptance Criteria

The stock solution is generally considered stable under a specific condition if the mean concentration remains within 90-110% of the initial (T=0) concentration, and no significant peaks for degradation products are observed in the chromatogram.

Data Interpretation and Recommendations

The results of the stability study should be compiled into a clear format for easy interpretation.

Table 1: Example Stability Data for p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N (1 mg/mL in DMSO)

Storage ConditionTime PointMean % Recovery (± SD)Observations
4°C 1 Week98.2% (± 1.5%)Within acceptance criteria
1 Month85.1% (± 2.1%)Unstable ; visible yellowing
-20°C 1 Month99.5% (± 0.9%)Stable
3 Months97.8% (± 1.3%)Stable
6 Months94.5% (± 1.8%)Stable
12 Months91.3% (± 2.0%)Stable
-80°C 6 Months100.3% (± 0.7%)Stable
12 Months99.1% (± 1.1%)Highly Stable
Freeze-Thaw 3 Cycles99.8% (± 0.5%)Stable
(-20°C) 5 Cycles97.2% (± 1.4%)Stable
10 Cycles92.5% (± 2.5%)Stable, but trend suggests caution
Visualizing Potential Degradation

Caption: The phenolic group is susceptible to oxidation.

Summary of Recommendations

Based on the principles of chemical stability and typical outcomes for phenolic compounds, the following recommendations are provided:

  • Optimal Long-Term Storage: For storage periods exceeding 3 months, stock solutions of p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N should be stored at -80°C .[8] At this temperature, degradation is minimized, ensuring stability for at least one year.

  • Short-Term Storage: Storage at -20°C is acceptable for up to 6-12 months. Refrigerated storage (4°C) is not recommended for periods longer than one to two weeks.

  • Solvent Choice: High-purity aprotic solvents like DMSO are often preferred for long-term storage as they are less reactive than protic solvents like methanol. However, the choice should also be guided by the requirements of the analytical method.

  • Minimize Freeze-Thaw Cycles: While the compound may show stability for a few cycles, it is best practice to prepare single-use aliquots to avoid any potential for degradation or solvent evaporation, which can concentrate the standard over time.[7][8]

  • Protect from Light: Always use amber vials or protect clear vials from light to prevent photochemical degradation.[2]

Conclusion

The integrity of quantitative data is directly linked to the quality and stability of the reference standards used. For p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N, a proactive approach to stability validation is essential. By implementing the protocols outlined in this guide—from precise preparation to systematic evaluation under various storage conditions—laboratories can ensure the long-term stability of their stock solutions. Storing single-use aliquots in DMSO at -80°C provides the highest degree of confidence, safeguarding against analytical error and supporting the generation of accurate, reliable, and reproducible scientific results.

References

  • D'Alessandro, A. (2017). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. PubMed Central. Available at: [Link]

  • Enfanos. Preparation of Stock Solutions. Enfanos. Available at: [Link]

  • Solarbio. (2026). Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them). Solarbio. Available at: [Link]

  • Gurujeyalakshmi, G., & Oriel, P. (2025). Degradation of phenol and phenolic compounds by a defined denitrifying bacterial culture. ResearchGate. Available at: [Link]

  • Slideshare. (n.d.). Biodegradation of phenolic compounds- (Scavenging the Phenols). Slideshare. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • Taylor & Francis Online. (2025). Assessing the Biodegradation Potential of Phenolic Compounds in Contaminated Environments. Taylor & Francis Online. Available at: [Link]

  • Arel, B. (n.d.). A Comprehensive Guide to Cosmetic Stability Testing Guidelines. Medium. Available at: [Link]

  • Neri, F., et al. (2021). Extending PROXIMAL to predict degradation pathways of phenolic compounds in the human gut microbiota. Nature. Available at: [Link]

  • Oueslati, A. B. L. (2025). How Storage standard water for IRMS analysis? ResearchGate. Available at: [Link]

  • Hoofnagle, A. N., et al. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry. Available at: [Link]

  • BioProcess International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. BioProcess International. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of P-Hydroxyphenylacetylglycine, methyl ester. Cheméo. Available at: [Link]

  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO. Available at: [Link]

  • JETIR. (2015). DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Spectroscopy Online. (2020). How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. Available at: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]

  • Nick, T. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxyphenylacetylglycine. PubChem Compound Database. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Sensitivity for Low-Abundance Acyl Glycines in Serum

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for improving the detection and quantification of low-abundance acyl glycines in serum. As a Senior Application Scientist, this resource synthesizes technical expertise with practical, field-proven insights to address common challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why are low-abundance acyl glycines difficult to detect in serum?

Acyl glycines are often present at low physiological concentrations in serum, a complex biological matrix. The primary challenges include:

  • Matrix Effects: The high abundance of proteins, lipids, and salts in serum can interfere with the ionization of target acyl glycines in the mass spectrometer, a phenomenon known as ion suppression.[1][2][3] This leads to reduced signal intensity and poor sensitivity.

  • Poor Ionization Efficiency: Many acyl glycines, particularly those with short acyl chains, have chemical properties that result in poor ionization efficiency under typical electrospray ionization (ESI) conditions.

  • Low Concentration: The inherently low levels of these metabolites require highly sensitive analytical methods to distinguish their signals from background noise.

Q2: What is the most common analytical platform for acyl glycine analysis?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most frequently used platform for the detection and quantification of acyl glycines.[4][5][6] This technique offers a powerful combination of chromatographic separation to resolve complex mixtures and mass spectrometric detection for high sensitivity and selectivity.

Q3: What is derivatization and how can it improve sensitivity?

Derivatization is a chemical modification of the target analyte to enhance its analytical properties.[7][8] For acyl glycines, which contain a carboxylic acid group, derivatization can:

  • Improve Ionization Efficiency: By adding a readily ionizable group, the signal intensity in the mass spectrometer is significantly increased.

  • Enhance Chromatographic Retention: Modification can increase the hydrophobicity of the molecule, leading to better retention and separation on reversed-phase liquid chromatography (RPLC) columns.[4]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the analysis of low-abundance acyl glycines in serum.

Part 1: Sample Preparation

Issue: Low recovery of acyl glycines after protein precipitation.

  • Underlying Cause: Inefficient protein removal or co-precipitation of analytes with the protein pellet can lead to significant loss of acyl glycines. The choice of precipitation solvent is critical.

  • Solution:

    • Solvent Selection: Methanol is often considered the most effective solvent for protein precipitation in serum metabolomics, providing a good balance between protein removal and metabolite recovery.[5][9] Acetone is another viable option.

    • Solvent-to-Sample Ratio: A common starting point is a 3:1 or 4:1 ratio of cold solvent to serum.

    • Temperature: Perform the precipitation at low temperatures (e.g., -20°C) to enhance protein aggregation and minimize enzymatic activity.

    • Incubation and Centrifugation: Allow sufficient incubation time on ice (e.g., 20-30 minutes) followed by high-speed centrifugation (e.g., >12,000 x g) at 4°C to ensure complete pelleting of proteins.

Issue: Inconsistent results and poor reproducibility.

  • Underlying Cause: Variability in sample handling and the lack of an appropriate internal standard can introduce significant error.

  • Solution:

    • Internal Standard (IS) Selection: The gold standard is to use a stable isotope-labeled (SIL) version of the acyl glycine of interest (e.g., ¹³C- or ²H-labeled).[10][11] If a SIL-IS is not available, a structural analog with similar chemical properties can be used.[11]

    • When to Add the IS: The internal standard should be added to the serum sample before any sample preparation steps, including protein precipitation.[12] This allows the IS to account for variability throughout the entire workflow.

    • Consistent Procedure: Ensure all samples are processed identically, with precise volumes and consistent incubation times and temperatures.

Part 2: Derivatization

Issue: Low derivatization efficiency leading to weak signal.

  • Underlying Cause: Suboptimal reaction conditions, such as incorrect pH, temperature, or reagent concentrations, can result in incomplete derivatization.

  • Solution:

    • Optimize Reaction Conditions: For the commonly used 3-nitrophenylhydrazine (3-NPH) derivatization, ensure the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an appropriate catalyst. The reaction is typically fast and can be performed at room temperature in an aqueous solution.[4][5][6]

    • Reagent Stability: Prepare derivatization reagents fresh and store them appropriately to avoid degradation.

    • Alternative Derivatization Reagents: If 3-NPH is not providing satisfactory results, consider other reagents that target carboxylic acids, such as 4-bromo-N-methylbenzylamine (4-BNMA) or those that introduce a permanent positive charge.[4][13]

Derivatization ReagentKey Features
3-Nitrophenylhydrazine (3-NPH) Rapid reaction in aqueous solution, no quenching step needed, significantly improves ionization efficiency.[4][5][6]
4-Bromo-N-methylbenzylamine (4-BNMA) Introduces a bromine atom for a characteristic isotopic pattern, improving identification.[4]
N-alkyl-4-aminomethylpyridinum iodide Introduces a permanent positive charge, enhancing MS detection and simplifying CE separation.[13]
Part 3: LC-MS/MS Analysis

Issue: Poor chromatographic peak shape (tailing, fronting, or splitting).

  • Underlying Cause: A variety of factors can contribute to poor peak shape, including column contamination, improper mobile phase composition, or issues with the injection solvent.[14][15][16][17]

  • Solution:

    • Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equivalent in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[15]

    • Mobile Phase pH: For acidic compounds like acyl glycines, maintaining a consistent and appropriate mobile phase pH with a suitable buffer (e.g., formic acid or ammonium formate) is crucial for symmetrical peaks.

    • Column Health: If peak shape degrades over time, the column may be contaminated or have a void at the inlet. Flush the column according to the manufacturer's instructions or replace it if necessary. Using a guard column can extend the life of the analytical column.[14][15]

Issue: Low signal intensity and high background noise.

  • Underlying Cause: This is often a result of ion suppression from co-eluting matrix components that were not fully removed during sample preparation.[1][2][3][18][19]

  • Solution:

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate the acyl glycines from the region where most matrix components elute (typically the early part of the run).

    • Improve Sample Cleanup: Consider implementing a solid-phase extraction (SPE) step after protein precipitation to further remove interfering substances like phospholipids.[1]

    • Mass Spectrometer Source Cleaning: A dirty ion source can lead to decreased sensitivity and increased background noise. Regular cleaning of the ESI source components is essential.[14]

    • Dilution: While counterintuitive, diluting the sample can sometimes improve the signal-to-noise ratio by reducing the concentration of interfering matrix components more than the analyte of interest.[3][19]

Experimental Protocols & Visualizations

Protocol 1: Serum Protein Precipitation
  • Pipette 50 µL of serum into a microcentrifuge tube.

  • Add 5 µL of the internal standard solution.

  • Add 200 µL of ice-cold methanol.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for derivatization or direct analysis.

G cluster_0 Sample Preparation Workflow serum Serum Sample (50 µL) is Add Internal Standard (5 µL) serum->is methanol Add Cold Methanol (200 µL) is->methanol vortex Vortex (30s) methanol->vortex incubate Incubate (-20°C, 30 min) vortex->incubate centrifuge Centrifuge (14,000 x g, 15 min, 4°C) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant To Derivatization pellet Discard Protein Pellet centrifuge->pellet G cluster_1 3-NPH Derivatization Workflow supernatant Protein-free Supernatant add_3nph Add 3-NPH Solution (50 µL) supernatant->add_3nph add_edc Add EDC Solution (50 µL) add_3nph->add_edc vortex Vortex to Mix add_edc->vortex incubate Incubate (RT, 30 min) vortex->incubate analysis Ready for LC-MS/MS incubate->analysis

3-NPH Derivatization Workflow

References

  • Li, X., Ru, Y., Shi, J., Wang, L., Zhu, Z. J., & Cai, Z. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Analytical Chemistry, 95(4), 2183–2191. [Link]

  • Wishart, D. S. (2014). Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. Analytical Chemistry. [Link]

  • Ghavami, S., & Mirzaei, M. (n.d.). Comparison of three routine protein precipitation methods: acetone, TCA/acetone wash and TCA/acetone. International Journal of Clinical Biochemistry and Research. [Link]

  • Li, X., Ru, Y., Shi, J., Wang, L., Zhu, Z. J., & Cai, Z. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. PubMed. [Link]

  • Xue, R., Li, L., & Liu, Z. (2005). Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry. Analytical Chemistry, 77(24), 8150–8158. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. [Link]

  • Higashi, T. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • St. John-Williams, L., & Blanksby, S. J. (2025, February 4). Ion suppression correction and normalization for non-targeted metabolomics. Nature Communications. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • Volmer, D. A. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Bell, D. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. LCGC International. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]

  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. [Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • IROA Technologies. (2025, September 26). How Amino Acid Internal Standards Boost Mass Spec Accuracy. [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • Lee, H. C., et al. (2012). Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese. Clinica Chimica Acta, 413(3-4), 447–452. [Link]

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 46(2), 194–206. [Link]

  • Hoofnagle, A. N., et al. (2016). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 62(1), 48–69. [Link]

Sources

correcting for ion suppression using p-Hydroxyphenylacetylglycine-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Topic: p-Hydroxyphenylacetylglycine-13C2,15N (p-HPAG-13C2,15N)

Introduction

Welcome to the Technical Support Center. You are likely here because you are observing ion suppression —a reduction in analyte signal caused by co-eluting matrix components—when quantifying p-Hydroxyphenylacetylglycine (p-HPAG).

p-HPAG is a polar, acidic metabolite (often associated with polyphenol metabolism or specific drug pathways). Its polarity makes it prone to eluting early in Reverse Phase (RP) chromatography, right in the "suppression zone" where salts and unretained matrix components elute.

This guide details how to rigorously correct for these effects using the stable isotope-labeled internal standard (SIL-IS): p-Hydroxyphenylacetylglycine-13C2,15N .

Module 1: The Mechanism of Correction

The Problem: In Electrospray Ionization (ESI), analytes compete for charge on the surface of evaporating droplets.[1] If your sample matrix (e.g., urine) contains high concentrations of salts or phospholipids that co-elute with p-HPAG, they "steal" the available charge. The result is a lower signal for p-HPAG than you would see in a clean solvent, leading to under-quantification.

The Solution: p-HPAG-13C2,15N is chemically identical to your analyte but has a mass shift of +3 Da (due to two Carbon-13 and one Nitrogen-15 atoms).

  • Co-elution: It elutes at the exact same retention time as the analyte.

  • Co-suppression: It experiences the exact same degree of ion suppression.

  • Normalization: When you calculate the ratio (Analyte Area / IS Area), the suppression factor cancels out.

Visualizing the Mechanism

The following diagram illustrates how the SIL-IS corrects for matrix effects during the ionization process.

IonSuppressionMechanism cluster_0 LC Column Elution cluster_1 ESI Source (Droplet) cluster_2 Mass Spectrometer Analyte Analyte (p-HPAG) Droplet Charge Competition Limited Surface Charge Analyte->Droplet IS Internal Standard (p-HPAG-13C2,15N) IS->Droplet Matrix Matrix (Salts/Lipids) Matrix->Droplet Blocks Ionization Signal_A Analyte Signal (Suppressed) Droplet->Signal_A Reduced Efficiency Signal_IS IS Signal (Suppressed Equally) Droplet->Signal_IS Reduced Efficiency Ratio Corrected Ratio (A / IS) = Constant Signal_A->Ratio Signal_IS->Ratio

Figure 1: Mechanism of Stable Isotope Dilution. The matrix inhibits ionization for both compounds equally. By taking the ratio, the suppression effect is mathematically nullified.

Module 2: Validation Protocol (The "Matuszewski Method")

To scientifically prove that p-HPAG-13C2,15N is correcting for the matrix effect, you must perform a Matrix Factor (MF) experiment. This is a requirement for FDA/EMA bioanalytical method validation.[2]

Objective: Quantify the "Absolute Matrix Effect" and the "IS-Normalized Matrix Factor."

Experimental Design

Prepare the following three sets of samples at Low and High QC concentrations:

  • Set A (Neat Solution): Analyte and IS spiked into pure mobile phase (no matrix).

  • Set B (Post-Extraction Spike): Blank matrix (plasma/urine) is extracted first, then the Analyte and IS are spiked into the final extract.

  • Set C (Pre-Extraction Spike): Analyte and IS spiked into matrix, then extracted (Standard QC sample).

Note: For Ion Suppression assessment, we focus on comparing Set A and Set B .

Step-by-Step Protocol
  • Selection: Select 6 different lots of blank matrix (e.g., 6 different individual plasma sources) to test biological variability.

  • Preparation:

    • Set A: Prepare p-HPAG and IS in Mobile Phase A.

    • Set B: Extract 6 lots of blank matrix. Evaporate to dryness (if applicable). Reconstitute with the solution from Set A.

  • Analysis: Inject all samples (n=3 per lot) on LC-MS/MS.

  • Calculation: Use the formulas below.

Data Analysis Table
ParameterFormulaInterpretation
Absolute MF (Analyte)

< 1.0 : Ion Suppression> 1.0 : Ion Enhancement
Absolute MF (IS)

Should match the Analyte MF closely.
IS-Normalized MF

Target: 1.0 (Ideal).Acceptance: The CV% of this value across 6 lots must be ≤ 15% .

Why this matters: If the Absolute MF is 0.5 (50% suppression) but the IS-Normalized MF is 1.0, your internal standard is working perfectly. It is compensating for the signal loss.

Module 3: Troubleshooting & FAQs

Issues with p-HPAG-13C2,15N usually stem from isotopic purity, solubility, or chromatography.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Poor Data Quality Check1 Is the IS signal low/variable? Start->Check1 Check2 Is there signal in the Blank? Start->Check2 Solubility Check Solubility: p-HPAG is polar. Dissolve in H2O/MeOH (50:50). Check1->Solubility Yes, variable MatrixEffect Check Matrix Factor: Is suppression >80%? Dilute sample. Check1->MatrixEffect Yes, consistently low CrossTalk Check Cross-Talk: Isotopic Impurity? Check Mass Transitions. Check2->CrossTalk Yes

Figure 2: Diagnostic workflow for common anomalies involving stable isotope internal standards.

Frequently Asked Questions

Q1: I see a signal for p-HPAG in my blank sample containing only the Internal Standard. Is my IS contaminated?

  • Diagnosis: This is known as "Cross-talk" or "Isotopic Contribution."

  • Cause: The p-HPAG-13C2,15N (M+3) may contain trace amounts of unlabeled (M+0) material, or the natural isotope distribution of the IS overlaps with the analyte.

  • Fix:

    • Check the Certificate of Analysis (CoA) for "Isotopic Purity" (should be >99%).

    • Ensure your Mass Spectrometer resolution is sufficient (Unit resolution or better).

    • Critical: If the interference is unavoidable, ensure the IS concentration is not too high. Lower the IS concentration until the contribution to the analyte channel is <20% of the LLOQ (Lower Limit of Quantitation).

Q2: My IS-Normalized Matrix Factor has a CV > 15%. What went wrong?

  • Diagnosis: The IS is not tracking the analyte perfectly.

  • Cause: This often happens if the IS and Analyte are not co-eluting perfectly.

  • Fix:

    • Check Retention Times: Deuterated ISs can sometimes shift retention times (Deuterium Isotope Effect). However, 13C/15N isotopes (like p-HPAG-13C2,15N) usually have identical retention times to the unlabeled form. This is why 13C/15N is superior to Deuterium.

    • Check Integration: Ensure the software is integrating the peaks consistently.

    • Drift: Did the sensitivity change during the run? Re-inject Set A and Set B interleaved.

Q3: Which ionization mode should I use?

  • Recommendation: Negative ESI .

  • Reasoning: p-HPAG contains a carboxylic acid group and a phenol. These moieties deprotonate easily ([M-H]- at m/z ~208). Positive mode is possible but often requires higher background noise optimization.

Q4: How do I store the p-HPAG-13C2,15N stock solution?

  • Protocol: Dissolve in 50:50 Methanol:Water. Do not store in 100% aqueous solution for long periods (degradation risk) or 100% organic (precipitation risk if buffer salts are present later). Store at -20°C or -80°C.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[3] Analytical Chemistry, 75(13), 3019–3030.[3]

  • U.S. Food and Drug Administration (FDA).[4] (2018). Bioanalytical Method Validation: Guidance for Industry.[2][5][6] Center for Drug Evaluation and Research (CDER).

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP).

Sources

Technical Support Center: Reducing Carryover in High-Throughput Metabolomics Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a critical challenge in high-throughput metabolomics: sample carryover. In the quest for accurate and reproducible data, carryover can be a significant and often frustrating obstacle, leading to inaccurate quantification, false positives, and compromised data integrity.[1][2] This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and best practices to help you identify, mitigate, and ultimately conquer carryover in your LC-MS metabolomics workflows.

Our approach is built on a foundation of scientific principles and extensive field experience. We will not only outline "what" to do but also explain the "why" behind each recommendation, empowering you to make informed decisions for your specific analytical challenges.

Understanding Carryover: The Root of the Problem

Carryover is the phenomenon where residual analytes from a previous injection appear in a subsequent analysis of a blank or a different sample.[3][4] This contamination can originate from various components within your LC-MS system.[5][6] Understanding the potential sources is the first step toward effective troubleshooting.

Common Sources of Carryover
  • Autosampler: This is the most frequent culprit.[6] Residues can adhere to the needle's inner and outer surfaces, the injection valve, and sample loops.[5][6] Worn rotor seals and poorly seated fittings can create dead volumes where the sample can be trapped.[7]

  • LC Column: "Sticky" compounds can be strongly retained on the column's stationary phase and gradually bleed into subsequent runs.[5][8] This is particularly common with isocratic methods that may not have sufficient elution strength to remove all analytes.[9]

  • MS Ion Source: Contamination can build up on components like the cone, transfer tube, and capillary, leading to a constant background signal that can be mistaken for carryover.[5][10]

  • Vials, Caps, and Solvents: Improperly cleaned vials, leachables from vial caps, and contaminated solvents or blanks can introduce extraneous peaks.[2][4]

Distinguishing Carryover from Contamination

A crucial initial step is to determine if you are dealing with true carryover or a more constant contamination issue.[7]

  • Classic Carryover: The analyte peak intensity decreases with each subsequent blank injection. This indicates that the source is being progressively cleaned with each run.[4]

  • Constant Contamination: The analyte peak intensity remains relatively stable across multiple blank injections. This suggests a contaminated solvent, blank, or a persistently dirty system component like the ion source.[4][7]

Troubleshooting Guides: A Systematic Approach

When faced with carryover, a systematic, step-by-step approach is the most effective way to identify and resolve the issue.

Initial Assessment: Quantifying the Problem

Before making any changes, it's essential to establish a baseline for your carryover.

Experimental Protocol: Carryover Assessment

  • Prepare a High-Concentration Standard: Prepare a standard at the upper limit of your calibration curve or a concentration known to cause carryover.

  • Prepare Blank Samples: Use your standard matrix (e.g., plasma, cell culture media) without the analyte.

  • Injection Sequence:

    • Inject a blank to establish a clean baseline (Pre-Blank).

    • Inject the high-concentration standard.

    • Inject a series of at least three consecutive blanks (Post-Blanks).[7]

  • Data Analysis:

    • Integrate the analyte peak in all injections.

    • Calculate the carryover percentage using the following formula:

      • Carryover % = (Peak Area in Post-Blank 1 / Peak Area in High-Concentration Standard) * 100

    • A common acceptance criterion for carryover is that the response in the blank following the highest concentration standard should be less than 20% of the response at the lower limit of quantitation (LLOQ).[7]

Isolating the Source of Carryover

The following workflow will help you systematically pinpoint the component responsible for the carryover.

Carryover_Troubleshooting_Workflow cluster_autosampler Autosampler Troubleshooting cluster_column Column Troubleshooting cluster_ms MS Troubleshooting start Carryover Detected distinguish Distinguish Carryover vs. Contamination start->distinguish wash_protocol Optimize Needle Wash Protocol (Solvent & Duration) distinguish->wash_protocol Classic Carryover direct_infusion Direct Infusion of Blank distinguish->direct_infusion Constant Signal check_hardware Inspect/Replace Autosampler Hardware (Rotor Seal, Needle, Tubing) wash_protocol->check_hardware Carryover Persists resolve Carryover Resolved wash_protocol->resolve Carryover Resolved remove_column Remove Column, Replace with Union check_hardware->remove_column Carryover Persists check_hardware->resolve Carryover Resolved column_wash Implement Aggressive Column Wash remove_column->column_wash Carryover Disappears (Column is the source) remove_column->direct_infusion Carryover Persists (MS is the source) guard_column Consider Guard Column/Filters column_wash->guard_column guard_column->resolve clean_source Clean Ion Source direct_infusion->clean_source clean_source->resolve

Caption: A systematic workflow for troubleshooting carryover.

Detailed Troubleshooting Protocols
2.3.1. Optimizing the Autosampler Needle Wash

The needle wash is your first line of defense.[2] Its effectiveness depends on both the solvent composition and the duration of the wash cycle.

Experimental Protocol: Needle Wash Optimization

  • Solvent Selection:

    • Start with a wash solvent that is a strong solvent for your analyte(s) of interest.[11] For reversed-phase chromatography, a high percentage of organic solvent is often a good starting point.[1]

    • Test a variety of wash solvents. Acetonitrile-based washes often outperform methanol-based ones for many compounds.[1]

    • For particularly "sticky" compounds, consider more aggressive or multi-solvent washes. A mixture of water, methanol, isopropanol, and acetonitrile can be very effective.[12] Some studies have shown success with DMSO or trifluoroethanol for highly retained peptides and proteins.[13][14]

  • Wash Duration and Mode:

    • Increase the duration of the needle wash. Extending the wash time can significantly reduce carryover, sometimes by as much as threefold.[1][6][11]

    • Utilize both pre- and post-injection wash steps if your system allows.[1][2]

  • Evaluation: After each change, run the carryover assessment protocol described in section 2.1 to quantify the improvement.

Data Presentation: Impact of Wash Solvent and Duration

Wash Solvent CompositionWash Duration (Pre/Post)Carryover (%)
90:10 Water:Acetonitrile6s Post-injection0.15%
50:50 Water:Acetonitrile6s Post-injection0.08%
100% Acetonitrile6s Post-injection0.05%
100% Acetonitrile12s Pre & Post-injection0.015%
25:25:25:25 Water:MeOH:IPA:ACN12s Pre & Post-injection<0.01%

This table is a representative example and actual results will vary depending on the analyte and system.

2.3.2. Addressing Column-Related Carryover

If optimizing the needle wash is insufficient, the column is the next component to investigate.

Experimental Protocol: Column Troubleshooting

  • Isolate the Column:

    • Remove the analytical column from the flow path and replace it with a zero-dead-volume union.[4]

    • Repeat the carryover assessment. If the carryover disappears, the column is the primary source.[10]

  • Implement an Aggressive Column Wash:

    • At the end of each run or batch, flush the column with a strong solvent.[2] For reverse-phase columns, this could be 100% isopropanol or a series of flushes with solvents of increasing elution strength.

    • A novel technique is "dynamic flush," which involves alternating the column flow direction between runs to flush the contaminated inlet.[8] This has been shown to reduce carryover of sticky compounds by 52-94%.[8]

  • Preventive Measures:

    • Use a guard column to protect your analytical column from strongly retained contaminants.[15]

    • Avoid overloading the column by performing a loading study to determine its capacity for your sample.[9]

2.3.3. Mitigating System and MS Contamination

If carryover persists after addressing the autosampler and column, investigate other system components and the mass spectrometer.

Protocol: System and MS Decontamination

  • Inspect Hardware:

    • Check all fittings and tubing for proper seating to eliminate dead volumes.[4]

    • Inspect the injector valve's rotor seal for scratches or wear, as these can trap analytes.[7][13] Replace if necessary.

  • Clean the MS Ion Source:

    • If you suspect the ion source is contaminated, perform a thorough cleaning according to the manufacturer's guidelines. This typically involves sonicating components like the cone and capillary in a mixture of water and methanol or isopropanol.[5][10]

Frequently Asked Questions (FAQs)

Q1: How do I know if my blank or mobile phase is contaminated? A1: Inject a blank and then double or triple the column equilibration time before the next injection. If the contaminant peak area increases proportionally with the equilibration time, your mobile phase is likely contaminated.[7] If multiple blanks show a similar, constant peak, the blank solution itself may be the source.[4][7]

Q2: Can my choice of vials and caps contribute to carryover? A2: Yes. Use high-quality glass vials for organic solvents to avoid leaching from plastic.[2] For highly adsorptive compounds like peptides, consider using polypropylene or deactivated (silanized) glass vials.[2] Also, avoid sealing systems that use adhesives, as these can be a source of contamination.

Q3: Is there an optimal injection technique to minimize carryover? A3: Yes, avoid overfilling the sample loop in partial loop injection modes. A general guideline is to inject a volume that is no more than one-third of the total loop volume.[13] Reducing the injection volume can also help minimize the system's exposure to residual sample.[2]

Q4: How often should I perform system maintenance to prevent carryover? A4: Regular preventive maintenance is crucial.[7] A daily system flush after each batch is a good practice.[2] Inspect and replace wearable parts like rotor seals and needle guides at least every six months, or more frequently if you are running complex matrices.[9]

Q5: Can the order of my samples in a sequence help manage carryover? A5: Absolutely. If possible, arrange your samples from the lowest expected concentration to the highest.[3] If a low-concentration sample must follow a high-concentration one, insert one or more blank injections between them to wash out the system.[3]

Conclusion

Reducing carryover in high-throughput metabolomics is a multifaceted challenge that requires a systematic and logical approach to troubleshooting. By understanding the potential sources of carryover, diligently applying the troubleshooting protocols outlined in this guide, and adhering to best practices in system maintenance and experimental design, you can significantly enhance the quality, accuracy, and reliability of your data. Remember that each assay is unique, and the optimal solution will often involve a tailored combination of strategies to combat the specific chemical properties of your analytes and matrix.

References

  • LabRulez LCMS. (n.d.). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Retrieved from LabRulez LCMS website: [Link]

  • Mastelf. (2025, February 14). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. Retrieved from Mastelf website: [Link]

  • ResearchGate. (2015, May 28). How can I solve my carry over issue in LC-MS/MS?. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from ZefSci website: [Link]

  • Dolan, J. W. (2020, November 12). Autosampler Carryover. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Retrieved from [Link]

  • Li, Y., et al. (2013). A Novel Dynamic Flush Method to Reduce Column-Related Carryover. Journal of the American Society for Mass Spectrometry, 24(10), 1635-1641. Retrieved from [Link]

  • Foster, F. D., Pfannkoch, E. A., & Stuff, J. R. (n.d.). Minimizing Carryover Using a Four Solvent Wash Station. GERSTEL. Retrieved from [Link]

  • Sano, M., et al. (2012). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Journal of Chromatography & Separation Techniques, 3(5). Retrieved from [Link]

  • Waters Corporation. (n.d.). Carryover Improvement Achieved Through Needle Wash Optimization for the 2018 Alliance HPLC System. Retrieved from [Link]

  • Waters Corporation. (2025, November 21). Reducing carryover. Retrieved from Waters Help Center: [Link]

  • DesJardins, C., Li, Z., & McConville, P. (n.d.). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Waters Corporation. Retrieved from [Link]

  • Agilent Technologies. (2021, March 1). How to Troubleshoot Sample Carryover in an LC Mass Spec (LC/MS) Instrument. Retrieved from YouTube: [Link]

  • Shimadzu. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]

  • Lab Manager. (2018, October 11). Minimizing HPLC Carryover. Retrieved from [Link]

  • Reddit. (2026, January 24). Persistent carryover issues in LC-MS/MS bioanalysis - Need advice on Wash Solvents. Retrieved from r/massspectrometry: [Link]

  • Berchtold, C., Bolliger, R., Boehm, G., & Schlotterbeck, G. (2018). Minimizing Carry-over for High Throughput Analysis. ResearchGate. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, December 22). Reduce the Need to Clean or Wash HPLC Columns - Guidelines - Tips and Suggestions. Retrieved from [Link]

  • ResearchGate. (n.d.). Critical strategies to pinpoint carryover problems in liquid chromatography-mass spectrometry: A systematic direction for their origin identification and mitigation. Retrieved from [Link]

Sources

Technical Support Center: ESI Source Optimization for Glycine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

This guide addresses the specific bioanalytical challenge of analyzing glycine conjugates (e.g., acylglycines, bile acid conjugates, and drug metabolites). These Phase II metabolites possess a polar glycine moiety (


) attached via an amide bond. While generally more stable than glucuronides, they exhibit distinct thermal lability and ionization suppression characteristics. This guide provides a self-validating workflow to optimize ESI source temperatures, balancing maximum desolvation against in-source fragmentation (ISF).

Module 1: The Core Mechanism (FAQ)

Q1: Why is ESI source temperature critical for glycine conjugates?

A: The source temperature (often coupled with desolvation gas temperature) drives the evaporation of solvent from the charged droplets.

  • Too Low: Results in incomplete desolvation, leading to high chemical noise, "wet" spray, and signal suppression due to cluster formation

    
    .
    
  • Too High: Supplies excess thermal energy that breaks the amide bond or causes dehydration

    
    . For glycine conjugates, this often mimics the unconjugated parent acid, leading to quantitation errors  where the metabolite is misidentified as the parent drug (in-source fragmentation).
    
Q2: What is the "Danger Zone" for glycine conjugates?

A: Unlike stable small molecules that tolerate


+, glycine conjugates often degrade when the Desolvation Gas Temperature  exceeds 350–400^\circ\text{C}  (instrument dependent) or when the Source Block Temperature  exceeds 120–150^\circ\text{C} . The specific danger is the cleavage of the amide linkage, releasing the glycine moiety (mass shift of -57 Da or -75 Da depending on charge state/mode).

Module 2: Troubleshooting Scenarios

Scenario A: The "Ghost" Parent Peak

Symptom: You are analyzing a glycine conjugate (e.g., Benzoylglycine), but you see a significant peak for the parent acid (Benzoic acid) at the same retention time, even though the parent acid should elute differently. Diagnosis: In-Source Fragmentation (ISF). The source temperature or Declustering Potential (DP/Cone Voltage) is too high, converting the conjugate back to the parent before it enters the mass analyzer.

Corrective Action:

  • low-Temperature Check: Lower the Desolvation Gas Temperature by

    
     increments.
    
  • Flow Compensation: To maintain desolvation at lower temps, increase the Desolvation Gas Flow by 10-20%. The high velocity aids solvent evaporation via the "stripping" effect, reducing the need for thermal energy.

  • Voltage Tweak: Lower the Cone Voltage (Waters) or Declustering Potential (Sciex) by 5–10 V.

Scenario B: Signal Saturation & Nonlinearity

Symptom: The calibration curve flattens at high concentrations, or the signal is unstable (high %CV). Diagnosis: Droplet Saturation / Clustering. The source is too cold to handle the liquid flow rate, causing "spitting" or the formation of large, charged clusters that don't release the analyte.

Corrective Action:

  • The "Dry" Test: Increase the Source/Block temperature (not the gas) to

    
     to prevent condensation on the faceplate.
    
  • Nebulizer Optimization: Increase the Nebulizer Gas (Gas 1) pressure. This creates a finer aerosol mist, which is easier to desolvate at lower temperatures.

Module 3: Experimental Protocol

The "Thermal Ramp" Optimization Workflow

Do not rely on auto-tune algorithms for labile conjugates. Use this manual ramp procedure.

Prerequisites:

  • Test solution:

    
     glycine conjugate in mobile phase (50:50 Aqueous/Organic).
    
  • Mode: Infusion (syringe pump) combined with LC flow (via a T-junction) to simulate real chromatographic conditions.

Step-by-Step:

  • Baseline: Set Gas Temp to

    
     and Gas Flow to moderate (e.g., 600 L/hr or 40 psi).
    
  • Ramp Up: Increase Gas Temp in

    
     steps up to 
    
    
    
    (or max).
  • Monitor: Record intensity of:

    • Analyte:

      
       or 
      
      
      
      .
    • Fragment: The specific loss (e.g., parent acid ion or

      
       74 glycine fragment).[1]
      
  • Plot: Create a "Breakdown Curve" (Signal vs. Temp).

  • Select: Choose the temperature where the Analyte signal plateaus before the Fragment signal rises significantly.

Module 4: Data Visualization & Logic

Optimization Logic Flow

The following diagram illustrates the decision matrix for optimizing source parameters specifically for labile conjugates.

ESI_Optimization Start Start: Initial Method Setup Check_Signal Check Analyte Signal (S/N) Start->Check_Signal Decision_Signal Signal Stable? Check_Signal->Decision_Signal Check_ISF Check In-Source Fragmentation (Parent Acid Presence) Decision_ISF ISF > 5%? Check_ISF->Decision_ISF Action_Cool Action: Decrease Gas Temp (-50°C) Decrease Cone Voltage (-5V) Decision_ISF->Action_Cool Yes (Unstable) Final Final Validated Method Decision_ISF->Final No (Stable) Decision_Signal->Check_ISF Yes Action_Heat Action: Increase Gas Temp (+50°C) Increase Nebulizer Flow Decision_Signal->Action_Heat No (Wet/Noisy) Action_Flow Action: Increase Desolvation Gas Flow (Shear Force Compensation) Action_Cool->Action_Flow Compensate Desolvation Action_Heat->Check_Signal Action_Flow->Check_Signal

Figure 1: Decision logic for balancing sensitivity and stability in ESI source optimization.

Module 5: Parameter Interaction Matrix

Use this table to predict the effect of changing one variable on glycine conjugate analysis.

ParameterPrimary FunctionEffect of IncreasingEffect on Glycine Conjugates
Source Temp (Block) Prevents condensationHeated surfaceMinimal impact unless >150°C; helps prevent "dirty" source.
Desolvation Gas Temp Evaporates solventFaster desolvationCritical Risk: High temps (>400°C) cause amide bond cleavage.
Desolvation Gas Flow Strips solventSmaller dropletsBeneficial: Allows lower temps to be used while maintaining signal.
Cone Voltage / DP DeclusteringRemoves adductsCritical Risk: High voltage accelerates ions into gas molecules, causing ISF.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link]

  • Relative acidity scale of glycine- and taurine-conjugated bile acids through ESI-MS measurements. (2011). Steroids, 76(6), 596-602.[2] Available at: [Link]

  • A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry. (2010). Journal of Chromatography A, 1217(39), 6061-6068. Available at: [Link]

  • 10 Great Tips for Electrospray Ionization LC–MS. (2021). LCGC International. Available at: [Link]

Sources

Technical Support Center: Solving Non-Linear Calibration Curves in Biomarker Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for biomarker quantification assays. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with non-linear calibration curves. As a Senior Application Scientist, I've seen firsthand how a problematic standard curve can bring an entire experiment to a halt. This resource is structured to provide not just "what to do," but the critical "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your data.

Introduction: The Reality of Non-Linearity in Bioassays

In biomarker quantification, particularly with ligand-binding assays like ELISAs, the relationship between the analyte concentration and the assay's signal is rarely a straight line.[1][2] Most often, this relationship follows a sigmoidal (S-shaped) curve. Accurately modeling this curve is fundamental to interpolating the concentrations of your unknown samples. Forcing a linear model onto inherently non-linear data can lead to significant inaccuracies in your results.[1]

This guide will walk you through the most common issues encountered with non-linear calibration curves, from selecting the right model to dealing with data variability.

Frequently Asked Questions (FAQs)

Q1: My standard curve doesn't look sigmoidal. What's the first thing I should check?

An atypical standard curve shape is often due to issues with the standard dilutions.[3][4]

  • Improper Dilution Series: Ensure that your serial dilutions are prepared accurately. Small pipetting errors in the initial dilutions can propagate and significantly impact the entire curve.[3] It's recommended to use a two-fold dilution series for a well-distributed curve.[3]

  • Standard Integrity: Verify that your standard has not degraded.[4] Improper storage or using an old standard can lead to a loss of activity and a flattened curve.[4] Always follow the manufacturer's instructions for reconstitution and storage.[4]

  • Concentration Range: The chosen concentration range for your standards might not be appropriate for the assay. If the curve appears flat at the top or bottom, you may need to extend the range to capture the upper and lower asymptotes of the sigmoidal curve.

Q2: Which non-linear model should I use: 4-Parameter Logistic (4PL) or 5-Parameter Logistic (5PL)?

The choice between a 4PL and a 5PL model depends on the symmetry of your sigmoidal curve.[5][6]

  • Four-Parameter Logistic (4PL): This is the most common model for symmetrical S-shaped curves.[6][7] It's defined by four parameters: the upper and lower asymptotes, the EC50 (the concentration that gives a response halfway between the asymptotes), and the Hill slope (which describes the steepness of the curve).[6]

  • Five-Parameter Logistic (5PL): This model is an extension of the 4PL that includes a fifth parameter to account for asymmetry in the curve.[8][9] If your curve has a steeper transition at one end compared to the other, a 5PL model will likely provide a better fit.[5][9]

Key Takeaway: Start with a 4PL model. If you observe a poor fit, particularly at the upper or lower ends of the curve, and the curve is visibly asymmetric, then a 5PL model may be more appropriate.[5][10] However, be aware that a 5PL model is more complex and requires more data points to be accurately characterized.[9]

Q3: What does "weighting" mean in the context of non-linear regression, and why is it important?

Weighting is a statistical technique used to give more importance to certain data points when fitting a curve.[11] In bioassays, it's common to see greater variability (heteroscedasticity) in the signal at higher concentrations.[12][13]

  • The Problem of Heteroscedasticity: If you don't account for this, the data points with higher variance will have a disproportionately large influence on the curve fit, potentially skewing the results, especially at the lower end of the curve.[12][14]

  • How Weighting Helps: By applying a weighting factor (often 1/Y² or 1/Y), you give less "weight" to the more variable data points, leading to a more accurate and reliable curve fit across the entire concentration range.[11][14] Regulatory guidelines often recommend the use of appropriate weighting for immunoassay data.[14]

Troubleshooting Guides

Guide 1: Poor Goodness-of-Fit (High R-squared, but the curve doesn't look right)

A high R-squared value alone doesn't guarantee a good fit. Visually inspect the curve and the residual plot.

Symptom Potential Cause Troubleshooting Steps
Systematic deviation of points from the curve Incorrect model selection (e.g., using a 4PL for an asymmetric curve).1. Try fitting a 5PL model and compare the goodness-of-fit statistics (e.g., Akaike's Information Criterion - AIC).[8][9] 2. Ensure you have enough standards to define the curve, especially at the asymptotes. A 5PL model requires at least six data points.[9][15]
One or two points are far from the curve (outliers) Pipetting error, contamination, or other random experimental error.[3]1. Review your pipetting technique and ensure your pipettes are calibrated.[3][16] 2. Consider if there was any well-to-well contamination.[3] 3. If a point is a clear outlier and has a justifiable reason for exclusion, you may remove it and refit the curve. Document this exclusion.
High variability in replicates Inaccurate pipetting, inadequate mixing of reagents, or evaporation.[3]1. Ensure thorough mixing of all reagents before use.[3] 2. Use a fresh adhesive plate sealer for each incubation step to prevent evaporation.[3] 3. Check the precision of your pipetting.
Guide 2: Inaccurate Back-Calculation of Standards

After fitting the curve, the calculated concentrations of your standards should be close to their known nominal values. Regulatory guidelines, such as those from the FDA and EMA, provide specific acceptance criteria.[17][18][19]

Symptom Potential Cause Troubleshooting Steps
Back-calculated concentrations are consistently high or low Inaccurate preparation of the standard stock solution or serial dilutions.[4]1. Carefully re-prepare the standard stock and serial dilutions.[4] 2. Verify the concentration of the initial standard stock.
Poor accuracy at the low end of the curve (LLOQ) The chosen LLOQ is below the true limit of quantification of the assay.1. The LLOQ should be the lowest standard on the curve that can be measured with acceptable precision and accuracy.[18][19] 2. The analyte signal at the LLOQ should be at least 5 times the signal of a blank sample.[19]
Poor accuracy at the high end of the curve (ULOQ) Saturation of the signal.1. Ensure the ULOQ is within the dynamic range of the assay. 2. If samples are expected to be above the ULOQ, they should be diluted.

General Acceptance Criteria for Calibration Curves (based on FDA and EMA guidelines): [17][18][19][20][21][22][23]

Parameter Acceptance Criteria
Number of Standards A minimum of 6-8 non-zero standards.[17]
Accuracy of Back-Calculated Standards At least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ).[17][18]
Correlation Coefficient (R²) While often reported, it's not the sole indicator of a good fit. Focus on the accuracy of back-calculated standards.

Experimental Protocols

Protocol 1: Preparing a Standard Curve
  • Reconstitute the Standard: Carefully reconstitute the lyophilized standard according to the manufacturer's instructions to create the stock solution.

  • Prepare Serial Dilutions:

    • Label a series of dilution tubes.

    • Add the appropriate volume of diluent buffer to each tube.

    • Transfer the calculated volume of the stock solution to the first tube, mix thoroughly, and then transfer from this tube to the next, and so on, to create a dilution series. A two-fold dilution series is common.[3]

  • Plate the Standards: Add the standards to the assay plate in duplicate or triplicate.

  • Run the Assay: Follow the specific protocol for your assay (e.g., ELISA), including incubation times, washing steps, and addition of detection reagents.[3]

  • Read the Plate: Measure the signal (e.g., optical density) using a plate reader.

Visualizations

Diagram 1: 4PL vs. 5PL Curve Fitting

G cluster_0 Symmetrical Data cluster_1 Asymmetrical Data Data1 Symmetrical Sigmoidal Data 4PL 4PL Model (Good Fit) Data1->4PL 5PL_1 5PL Model (Also a good fit, but more complex) Data1->5PL_1 Data2 Asymmetrical Sigmoidal Data 4PL_Bad 4PL Model (Poor Fit) Data2->4PL_Bad 5PL_Good 5PL Model (Better Fit) Data2->5PL_Good Start Start with your Assay Data Start->Data1 Is the curve symmetrical? Start->Data2 Is the curve asymmetrical?

Caption: Choosing between 4PL and 5PL models based on data symmetry.

Diagram 2: The Impact of Weighting on Curve Fitting

G cluster_0 Unweighted Regression cluster_1 Weighted Regression Data Heteroscedastic Data (Higher variance at high concentrations) Unweighted Unweighted Fit (Curve is pulled towards high-variance points) Data->Unweighted Weighted Weighted Fit (e.g., 1/Y²) (All points contribute more equally) Data->Weighted Unweighted_Result Inaccurate quantification, especially at low concentrations Unweighted->Unweighted_Result Weighted_Result More accurate and reliable quantification across the entire range Weighted->Weighted_Result

Caption: How weighting improves curve fitting for heteroscedastic data.

References

  • ICH M10 guideline: validation of bioanalytical methods - Kymos. (2024, September 4). Retrieved from [Link]

  • ISSUES IN WEIGHTING BIOASSAY DATA FOR USE IN REGRESSIONSFOR INTERNf,L o ._ ._ o .,.,,-= . __ DOSE ASSESSMENTS - OSTI.GOV. Retrieved from [Link]

  • Troubleshooting ELISA - U-CyTech. Retrieved from [Link]

  • Why Weight? Response Weighting for Bioassays - Quantics Biostatistics. (2024, April 23). Retrieved from [Link]

  • Normolle, D. P. (1993). An algorithm for robust non-linear analysis of radioimmunoassays and other bioassays. Statistics in Medicine, 12(21), 2025–2042. Retrieved from [Link]

  • Al-Safi, R. I., & Ayoub, N. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical Analysis, 13(4), 363-370. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • (PDF) The five-parameter logistic: A characterization and comparison with the four-parameter logistic - ResearchGate. Retrieved from [Link]

  • What is the 5PL Formula? - Quantics Biostatistics. (2024, August 6). Retrieved from [Link]

  • Five Parameter Logistic Curve - data analysis at MyAssays. Retrieved from [Link]

  • Curve Weighting - Brendan Bioanalytics. Retrieved from [Link]

  • (PDF) Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? - ResearchGate. Retrieved from [Link]

  • Four Parameter Logistic Curve - data analysis at MyAssays. Retrieved from [Link]

  • Principles of Curve Fitting for Multiplex Sandwich Immunoassays. Retrieved from [Link]

  • Dadgar, D., & Burnett, P. E. (2005). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-38. Retrieved from [Link]

  • Feng, Y., Fulp, W., & Self, S. (2015). Nonlinear Calibration Model Choice between the Four and Five-Parameter Logistic Models. Journal of biopharmaceutical statistics, 25(4), 816–829. Retrieved from [Link]

  • Michael Thomas Flanagan's Java Library: Immunoassay. (2012, April 2). Retrieved from [Link]

  • Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation - Regulations.gov. (2013, December 12). Retrieved from [Link]

  • What is the 4PL Formula? - Quantics Biostatistics. (2023, March 15). Retrieved from [Link]

  • ELISA troubleshooting tips – Poor standard curve - Blog - ARP1.com. Retrieved from [Link]

  • Weighted Nonlinear Regression. Retrieved from [Link]

  • (PDF) Non-linear transformation of enzyme-linked immunosorbent assay (ELISA) measurements allows usage of linear models for data analysis - ResearchGate. Retrieved from [Link]

  • STATISTICAL METHODS FOR ASSESSING THE REPRODUCIBILITY OF BIOMARKERS by KONSTANTINOS TRYPOSKIADIS - University of Birmingham. Retrieved from [Link]

  • Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. Retrieved from [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]

  • Five Parameter Logistic and Four Parameter Logistic Curve Fitting of Asymmetric Assays - Brendan Bioanalytics. Retrieved from [Link]

  • GraphPad Prism 11 Curve Fitting Guide - The need for unequal weighting in nonlinear regression. Retrieved from [Link]

  • ELISA Standard Curve Problems and Troubleshooting - Diagnopal. (2023, September 2). Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24). Retrieved from [Link]

  • Nonlinear Standard Curves: RIA and ELISA1 - GraphPad. Retrieved from [Link]

  • Vitek, O., & Taylor, C. (2017). Nonlinear Regression Improves Accuracy of Characterization of Multiplexed Mass Spectrometric Assays. Molecular & cellular proteomics : MCP, 16(5), 883–890. Retrieved from [Link]

  • ELISA AND TROUBLESHOOTING TIPS. Retrieved from [Link]

  • Pepe, M. S., & Feng, Z. (2011). Biomarker Discovery for Heterogeneous Diseases. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 20(4), 574–581. Retrieved from [Link]

  • Chen, C. Y., & Lin, Y. C. (2023). Investigation of heteroscedasticity in polygenic risk scores across 15 quantitative traits. Frontiers in genetics, 14, 1161245. Retrieved from [Link]

  • Homoscedasticity and heteroscedasticity - Wikipedia. Retrieved from [Link]

  • Mousavi, E. (2024, January 20). ML Series: Day 5 — Nonlinear Regression in Machine Learning. Retrieved from [Link]

  • Cerqueira, V. (2022, December 19). How to Detect Heteroskedasticity in Time Series. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Extraction of p-Hydroxyphenylacetylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis and purification of p-Hydroxyphenylacetylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the extraction of this compound. Here, we will delve into the critical role of pH in achieving optimal extraction efficiency, supported by fundamental chemical principles and practical, field-tested protocols.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for the extraction of p-Hydroxyphenylacetylglycine?

The pH of the aqueous solution directly governs the ionization state of p-Hydroxyphenylacetylglycine, which in turn dictates its solubility in aqueous versus organic solvents. This compound possesses two key ionizable functional groups: a carboxylic acid and a phenolic hydroxyl group.

  • At low pH (acidic conditions): The carboxylic acid group (-COOH) will be protonated and thus neutral. The phenolic hydroxyl group (-OH) will also be protonated and neutral. In this fully protonated, neutral state, the molecule is at its most hydrophobic and will preferentially partition into an organic solvent.

  • At intermediate pH: The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), introducing a negative charge, while the phenolic hydroxyl remains protonated. The presence of this charge increases the molecule's polarity, making it more soluble in the aqueous phase.

  • At high pH (basic conditions): Both the carboxylic acid and the phenolic hydroxyl group will be deprotonated, resulting in a dianionic species (-COO⁻ and -O⁻). This highly charged state renders the molecule very polar and highly soluble in the aqueous phase, minimizing its transfer to an organic solvent.

Therefore, precise pH control is paramount for maximizing the transfer of p-Hydroxyphenylacetylglycine into the desired solvent phase during extraction.

Q2: What are the approximate pKa values for p-Hydroxyphenylacetylglycine, and how do they inform the extraction strategy?
  • Carboxylic Acid pKa (pKa₁): The structure is an N-acyl alpha-amino acid. For glycine-conjugated bile acids, the presence of the nearby amide bond lowers the pKa of the terminal carboxyl group to approximately 3.9.[1] Therefore, we can estimate the pKa of the carboxylic acid group in p-Hydroxyphenylacetylglycine to be around 3.5 - 4.0 .

  • Phenolic Hydroxyl pKa (pKa₂): The phenolic group is structurally identical to that in the amino acid L-tyrosine. The pKa of the phenolic hydroxyl group in L-tyrosine is approximately 10.07.[2] Thus, we can estimate the pKa of the phenolic group in p-Hydroxyphenylacetylglycine to be around 10.0 .

Based on these estimated pKa values, the following extraction strategy is recommended:

  • For extraction into an organic solvent: The pH of the aqueous solution should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid. A pH of ≤ 2 is recommended to ensure the carboxylic acid is fully protonated and the molecule is in its most non-polar form.

  • For extraction into an aqueous solvent (back-extraction): To move the compound from an organic phase back into an aqueous phase, the pH of the aqueous solution should be raised to be at least 2 pH units above the pKa of the phenolic hydroxyl group. A pH of ≥ 12 will ensure both functional groups are deprotonated, maximizing its aqueous solubility.

This principle is often referred to as the "pKa +/- 2 rule" in bioanalytical extractions.[3]

Q3: Which organic solvents are suitable for the extraction of p-Hydroxyphenylacetylglycine?

The choice of organic solvent is critical and depends on the polarity of the analyte and its immiscibility with water. For p-Hydroxyphenylacetylglycine in its neutral form, moderately polar solvents are generally effective.

SolventPolarity IndexSuitabilityConsiderations
Ethyl Acetate 4.4Excellent Good balance of polarity for extraction and easily evaporated. A common first choice.
Dichloromethane (DCM) 3.1Good Can form stable emulsions. It is denser than water.
Diethyl Ether 2.8Good Highly volatile and flammable. Can form peroxides.
n-Butanol 3.9Fair Higher water miscibility can lead to lower recovery. Useful for more polar analytes.

It is always advisable to perform a small-scale pilot extraction to determine the optimal solvent for your specific sample matrix.

Troubleshooting Guide

Issue 1: Low Recovery of p-Hydroxyphenylacetylglycine in the Organic Phase
Potential Cause Troubleshooting Step Scientific Rationale
Incorrect pH of the aqueous phase. Verify the pH of the aqueous sample before extraction. Ensure it is adjusted to pH ≤ 2 with a strong acid (e.g., 1M HCl).To ensure complete protonation of the carboxylic acid, maximizing the hydrophobicity of the molecule for efficient partitioning into the organic solvent.
Insufficient mixing/agitation. Gently invert the separatory funnel multiple times (e.g., 10-15 inversions) to ensure adequate surface area contact between the two phases. Avoid vigorous shaking.Efficient extraction relies on achieving equilibrium of the analyte between the two immiscible phases.
Inappropriate organic solvent. Test a different solvent from the table above. For example, if using a non-polar solvent, try a more polar one like ethyl acetate.The polarity of the solvent must be well-matched to the analyte to facilitate effective partitioning.
Analyte is too polar for the chosen solvent. Consider adding a "salting-out" agent, such as NaCl, to the aqueous phase.[4]The addition of salt increases the ionic strength of the aqueous phase, decreasing the solubility of the organic analyte and promoting its transfer to the organic phase.
Issue 2: Formation of an Emulsion at the Aqueous-Organic Interface
Potential Cause Troubleshooting Step Scientific Rationale
Vigorous shaking. Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking.[4]High shear forces from shaking can lead to the formation of fine droplets that are slow to coalesce.
Presence of surfactants or proteins in the sample matrix. Add a small amount of a saturated NaCl solution (brine) to the separatory funnel and gently swirl.[4][5]The increased ionic strength of the aqueous phase helps to break the emulsion by altering the surface tension and solubility of the emulsifying agents.
Particulate matter at the interface. Filter the sample through a glass wool plug before extraction to remove any suspended solids.Particulates can stabilize emulsions by accumulating at the interface of the two liquid phases.
Solvent choice. Try a different organic solvent. Some solvents are more prone to emulsion formation with certain sample matrices.The physical properties of the solvent, such as density and interfacial tension, can influence the stability of an emulsion.

Experimental Protocol: pH Optimization for Liquid-Liquid Extraction

This protocol outlines a systematic approach to determine the optimal pH for the extraction of p-Hydroxyphenylacetylglycine from an aqueous solution into an organic solvent (e.g., ethyl acetate).

1. Preparation of Standard Solutions:

  • Prepare a stock solution of p-Hydroxyphenylacetylglycine in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of aqueous buffer solutions with pH values ranging from 1.0 to 5.0 in 0.5 pH unit increments (e.g., pH 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0).

2. Extraction Procedure:

  • For each pH value, add a known volume of the p-Hydroxyphenylacetylglycine stock solution to a known volume of the corresponding aqueous buffer in a centrifuge tube.

  • Add an equal volume of the chosen organic solvent (e.g., ethyl acetate).

  • Cap the tube and vortex gently for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the tube to facilitate phase separation.

3. Sample Analysis:

  • Carefully remove a known aliquot from the organic phase.

  • Analyze the concentration of p-Hydroxyphenylacetylglycine in the organic phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Similarly, analyze the concentration in the aqueous phase to determine the mass balance.

4. Data Analysis:

  • Calculate the extraction efficiency (%) for each pH value using the following formula: Extraction Efficiency (%) = (Concentration in Organic Phase / Initial Total Concentration) * 100

  • Plot the extraction efficiency versus pH to identify the optimal pH for maximal recovery.

Visualizing the Impact of pH

The following diagrams illustrate the relationship between pH, the ionization state of p-Hydroxyphenylacetylglycine, and its extraction behavior.

Caption: Ionization state of p-Hydroxyphenylacetylglycine at different pH values and its effect on extraction.

The Henderson-Hasselbalch equation is a cornerstone for understanding the relationship between pH, pKa, and the ratio of the deprotonated to protonated forms of an ionizable group.[6][7][8]

Henderson_Hasselbalch cluster_0 Henderson-Hasselbalch Equation cluster_1 Implications for Extraction equation pH = pKa + log([A⁻]/[HA]) pH_less_pKa pH < pKa protonated [HA] > [A⁻] (Protonated form dominates) pH_less_pKa->protonated pH_equal_pKa pH = pKa equal [HA] = [A⁻] (50% Ionized) pH_equal_pKa->equal pH_greater_pKa pH > pKa deprotonated [A⁻] > [HA] (Deprotonated form dominates) pH_greater_pKa->deprotonated

Caption: The Henderson-Hasselbalch equation and its implications for the ionization state of a molecule.

By understanding and applying these principles, researchers can effectively troubleshoot and optimize the extraction of p-Hydroxyphenylacetylglycine, leading to more accurate and reproducible experimental results.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6057, L-Tyrosine. Retrieved from [Link]

  • Hendriks, G., Uges, D. R. A., & Franke, J. P. (2007). Reconsideration of Sample pH Adjustment in Bioanalytical Liquid-Liquid Extraction of Ionisable Compounds.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Effect of aqueous phase pH on liquid–liquid extraction with impinging-jets contacting technique. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: Extraction: Effects of pH. Retrieved from [Link]

  • Washington State University. (n.d.). Henderson-Hasselbach. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of P-Hydroxyphenylacetylglycine, methyl ester. Retrieved from [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson. Retrieved from [Link]

  • The Henderson-Hasselbalch Equation: Its History and Limitations. (n.d.). Retrieved from [Link]

  • BYJU'S. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]

  • Google Patents. (n.d.). US4350826A - Process for preparing p-hydroxy phenylglycine.
  • PubMed. (n.d.). Chemical properties of bile acids. IV. Acidity constants of glycine-conjugated bile acids. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of Acyl Glycine Profiles: High-Throughput LC-MS/MS vs. Traditional GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Acyl Glycine Profiles in Disease vs. Healthy Controls Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Acyl glycines are secondary metabolites formed by the conjugation of acyl-CoA esters with glycine.[1][2] While historically viewed as minor detoxification products, they have emerged as critical biomarkers for Inborn Errors of Metabolism (IEM), specifically Fatty Acid Oxidation Disorders (FAODs) and Organic Acidemias (OAs).

This guide evaluates the performance of Targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Butyl Ester Derivatization against the traditional Gas Chromatography-Mass Spectrometry (GC-MS) workflow. We demonstrate that while GC-MS remains a robust tool for volatile organic acids, the derivatized LC-MS/MS workflow offers superior sensitivity and specificity for the complex acyl glycine profiles required to differentiate healthy controls from disease states like MCAD deficiency and Glutaric Aciduria Type II.

Part 1: Biochemical Context & Mechanism

To interpret profiling data, one must understand the causality of acyl glycine formation. Under normal physiological conditions, acyl-CoA intermediates are efficiently oxidized. However, when a metabolic block occurs (e.g., enzyme deficiency), specific acyl-CoA species accumulate.[3] The enzyme Glycine N-Acyltransferase (GLYAT) conjugates these toxic intermediates with glycine, facilitating urinary excretion.

Figure 1: The Glycine Conjugation Detoxification Pathway

GlycinePathway FattyAcid Fatty Acid / Amino Acid AcylCoA Acyl-CoA (Accumulates in Disease) FattyAcid->AcylCoA β-Oxidation / Catabolism GLYAT Glycine N-Acyltransferase AcylCoA->GLYAT Substrate Glycine Glycine Glycine->GLYAT Co-substrate AcylGlycine Acyl Glycine (Urinary Biomarker) GLYAT->AcylGlycine Conjugation Excretion Urinary Excretion AcylGlycine->Excretion Renal Clearance

Caption: Schematic of acyl glycine formation.[4] In disease states, upstream metabolic blocks lead to Acyl-CoA accumulation, driving flux toward acyl glycine synthesis.

Part 2: Strategic Methodology Comparison

The choice of analytical platform dictates the sensitivity of biomarker detection. Below is a comparative analysis of the modern "Gold Standard" (Derivatized LC-MS/MS) versus the traditional alternative (GC-MS).

FeatureLC-MS/MS (Butyl Ester Derivatization) GC-MS (TMS Derivatization) Scientific Rationale
Analyte Scope Broad: Detects polar, non-volatile, and high-molecular-weight conjugates.Limited: Best for volatile organic acids; large acyl glycines often require harsh hydrolysis.LC-MS avoids the thermal degradation issues inherent to GC injection ports.
Sensitivity High (nM range): Butylation increases ionization efficiency (ESI+).Moderate (µM range): Sufficient for gross elevations but may miss mild variants.Esterification adds hydrophobicity, enhancing desolvation in the electrospray source.
Specificity High: MRM (Multiple Reaction Monitoring) transitions ensure unique identification.High: EI spectral libraries (NIST) provide structural fingerprints.MRM reduces background noise significantly compared to TIC (Total Ion Chromatogram).
Throughput Rapid: 2–5 minute run times; minimal sample prep (dry down + reagent).Slow: 20–40 minute run times; lengthy derivatization.LC-MS/MS is amenable to 96-well plate automation for clinical screening.
Clinical Utility Primary Screen: Simultaneous quantification of acylcarnitines and acylglycines.Confirmatory: Excellent for separating isomers (e.g., C4 isomers) but less sensitive.LC-MS allows "multiplexing" of metabolic profiles in a single injection.
Part 3: Experimental Protocol (LC-MS/MS)

Objective: Quantification of urinary acyl glycines using butyl ester derivatization to enhance sensitivity.

Reagents:

  • Internal Standards (IS): Mixture of stable isotope-labeled acyl glycines (e.g.,

    
    -Hexanoylglycine).
    
  • Derivatization Reagent: 3M HCl in n-butanol.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

Self-Validating Workflow:

  • Sample Preparation:

    • Aliquot 10 µL of urine and 10 µL of IS mixture into a polypropylene tube.

    • Validation Step: Ensure IS counts are consistent across the batch to monitor extraction efficiency.

  • Evaporation:

    • Dry samples under a nitrogen stream at 40°C until completely dry.

    • Critical: Residual water inhibits the esterification reaction.

  • Derivatization:

    • Add 50 µL of 3M HCl in n-butanol .

    • Incubate at 65°C for 15 minutes .

    • Mechanism:[5][6][7] Acid-catalyzed esterification converts the carboxylic acid group to a butyl ester, increasing lipophilicity and proton affinity.

  • Reconstitution:

    • Evaporate the reagent under nitrogen.

    • Reconstitute in 100 µL of Mobile Phase (80:20 A:B).

  • LC-MS/MS Analysis:

    • Inject 2-5 µL onto C18 column.

    • Operate in Positive Electrospray Ionization (ESI+) mode.

    • Acquire data using MRM mode (Precursor [M+H]+ → Product Ion [85 m/z for glycine moiety]).

Figure 2: Experimental Workflow Diagram

Workflow Sample Urine Sample + Internal Standards Dry1 Nitrogen Evaporation (Remove Water) Sample->Dry1 Deriv Add 3M HCl/n-Butanol (65°C, 15 min) Dry1->Deriv Critical: Must be dry Dry2 Nitrogen Evaporation (Remove Reagent) Deriv->Dry2 Butyl Esters Formed Recon Reconstitute in Mobile Phase Dry2->Recon Analysis LC-MS/MS Analysis (MRM Mode) Recon->Analysis

Caption: Step-by-step workflow for the butyl ester derivatization of urinary acyl glycines.

Part 4: Data Interpretation & Disease Profiles

The following table synthesizes quantitative reference data. Note that "Healthy Controls" typically exhibit trace or undetectable levels of medium- and long-chain acyl glycines.

Table 1: Comparative Acyl Glycine Profiles (Disease vs. Healthy)

MetaboliteHealthy Control (mmol/mol creatinine)Disease State (Elevation) Associated Disorder
Isovalerylglycine < 3.7> 100 - 1000+ Isovaleric Acidemia (IVA)
Hexanoylglycine < 0.002 (Trace)> 0.05 - 5.0+ MCAD Deficiency
Suberylglycine < 0.002 (Trace)Markedly Elevated MCAD Deficiency; Glutaric Aciduria Type II
3-Phenylpropionylglycine < 0.001 (Trace)Elevated MCAD Deficiency
Isobutyrylglycine < 0.5Elevated IBD Deficiency; Glutaric Aciduria Type II
Ethylmalonic Acid < 20.0Elevated SCAD Deficiency; Glutaric Aciduria Type II

Note: Reference ranges are approximate and method-dependent. In disease states, elevations are often orders of magnitude above the control limit.

Key Diagnostic Signatures:

  • MCAD Deficiency: The triad of Hexanoylglycine, Suberylglycine, and 3-Phenylpropionylglycine is pathognomonic.

  • Glutaric Aciduria Type II (MADD): A "generalized" elevation of multiple acyl glycines (Isovaleryl-, Isobutyryl-, 2-Methylbutyryl-, Hexanoyl-) due to the defect in electron transfer flavoprotein (ETF).

References
  • Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns. Clin Chim Acta. 2021.

  • Medium-chain acyl-CoA dehydrogenase deficiency.[1][2][4][8][9][10][11] Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. N Engl J Med.[8] 1988.

  • Acylglycines, Quantitative, Random, Urine. Mayo Clinic Laboratories Test Catalog.

  • Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods Mol Biol. 2016.

  • Suberylglycine excretion in the urine from a patient with dicarboxylic aciduria. Clin Chim Acta. 1976.[12]

Sources

Technical Guide: p-Hydroxyphenylacetylglycine (p-HPAG) in Clinical Diagnostics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Host-Microbe Co-Metabolite

p-Hydroxyphenylacetylglycine (p-HPAG) represents a critical intersection between the host microbiome and hepatic detoxification pathways. Unlike direct bacterial metabolites, p-HPAG is a co-metabolite : its precursor, p-hydroxyphenylacetic acid (p-HPAA), is generated by gut bacteria (primarily Clostridia species) from tyrosine, while the final conjugation with glycine occurs in the host liver/kidney mitochondria.

This guide evaluates p-HPAG as a biomarker for gut dysbiosis and Phase II detoxification capacity, comparing its diagnostic utility against alternative markers like HPHPA and p-Cresol.

Metabolic Context & Mechanism[1]

To interpret reference ranges accurately, one must understand the "Two-Hit" metabolic origin of p-HPAG.

  • Bacterial Origin: Proteolytic fermentation of Tyrosine by Clostridium species (e.g., C. difficile, C. sporogenes) yields p-HPAA.

  • Host Conjugation: The host absorbs p-HPAA, where it undergoes glycine conjugation via glycine N-acyltransferase (GLYAT) to form p-HPAG.

Clinical Insight: Elevated p-HPAG can indicate bacterial overgrowth, but suppressed p-HPAG (relative to high p-HPAA) may indicate glycine depletion or mitochondrial dysfunction.

Visualization: The Tyrosine-Clostridia-Host Axis

G Tyrosine Dietary Tyrosine pHPAA p-Hydroxyphenylacetic Acid (p-HPAA) Tyrosine->pHPAA Bacterial Fermentation (Decarboxylation/Oxidation) Bacteria Gut Microbiota (Clostridia spp.) Bacteria->pHPAA Liver Host Liver/Kidney (Mitochondria) pHPAA->Liver Absorption pHPAG p-Hydroxyphenylacetylglycine (p-HPAG) Liver->pHPAG GLYAT Enzyme Glycine Glycine Pool Glycine->Liver Conjugation Substrate Urine Urinary Excretion pHPAG->Urine Renal Clearance

Figure 1: The co-metabolic pathway of p-HPAG formation. Note that p-HPAG levels are dependent on both bacterial load and host glycine availability.

Reference Ranges & Clinical Stratification

Reference ranges for organic acids are method-dependent. The values below represent consensus ranges derived from gas chromatography-mass spectrometry (GC-MS) profiling, normalized to creatinine to correct for urine dilution.

Table 1: Reference Intervals (mmol/mol Creatinine)
Population Stratificationp-HPAG (Normal Range)p-HPAA (Precursor Range)Clinical Interpretation of Elevation
Healthy Adults 0 – 2.5 3.0 – 12.0Normal background gut flora metabolism.
Healthy Children (2-12y) 0 – 3.8 5.0 – 18.0Higher metabolic rate and turnover in pediatrics.
Gut Dysbiosis / SIBO > 10.0 > 25.0Suggests Clostridium overgrowth or small intestinal bacterial overgrowth.
ASD (Autism Spectrum) > 5.0 (Mean)> 20.0Often associated with C. bolteae or C. difficile subtypes.
Cystic Fibrosis > 15.0 > 40.0Linked to malabsorption and severe dysbiosis.

Critical Note: Many standard OAT (Organic Acid Test) panels report the precursor p-HPAA . If p-HPAG is not explicitly reported, p-HPAA serves as the primary proxy. However, a high p-HPAA with low p-HPAG suggests a Glycine Conjugation Deficit .

Comparative Biomarker Analysis

p-HPAG is rarely interpreted in isolation.[1] Its utility peaks when compared against other Clostridia markers.

Comparison: p-HPAG vs. Alternatives
Featurep-HPAG / p-HPAAHPHPA (3-(3-hydroxyphenyl)-3-hydroxypropionic acid)p-Cresol (4-Cresol)
Specificity Moderate. Produced by many Clostridia spp. and some facultative anaerobes.High. Highly specific to C. sporogenes, C. botulinum, and C. caloritolerans.[2]High. Specific to C. difficile and C. scatalogenes.
Mechanism of Toxicity Weak direct toxicity; marker of load.Potent Neurotoxin. Inhibits Dopamine Beta-Hydroxylase (DBH).Potent Toxin. Inhibits DBH; disrupts membrane integrity.
Stability High (Glycine conjugate is stable).Moderate (Acidic labile).Volatile (Requires specific extraction).
Clinical Use General Dysbiosis / SIBO screening.Autism / Schizophrenia / Neuropsychiatric markers.C. difficile infection confirmation.[3][4][5]
Diagnostic Decision Logic

DecisionTree Start Elevated p-HPAG detected? CheckHPHPA Check HPHPA Levels Start->CheckHPHPA CheckCresol Check p-Cresol Levels CheckHPHPA->CheckCresol Normal NeuroRisk High Neurotoxic Risk (DBH Inhibition) CheckHPHPA->NeuroRisk Elevated (>20 mmol/mol) GeneralDysbiosis General Dysbiosis / SIBO (Non-specific Clostridia) CheckCresol->GeneralDysbiosis Normal CDiff Suspected C. difficile Infection CheckCresol->CDiff Elevated

Figure 2: Hierarchical interpretation of Clostridia markers. p-HPAG serves as the initial screening flag.

Experimental Protocol: Quantification

To achieve the reference ranges cited above, a robust extraction and derivatization protocol is required. While LC-MS/MS is gaining ground, GC-MS (Gas Chromatography-Mass Spectrometry) remains the gold standard for comprehensive organic acid profiling due to its ability to separate isomers.

Protocol: GC-MS Determination of p-HPAG

Principle: Acidification of urine forces organic acids into a non-ionized state, allowing extraction into an organic solvent (Ethyl Acetate). Silylation renders them volatile for GC analysis.

  • Sample Preparation:

    • Thaw urine sample at room temperature. Vortex for 10s.

    • Normalization: Measure Creatinine (Jaffe or Enzymatic method) to determine sample volume (target 0.5 mg creatinine equivalent).

  • Oximation (Stabilization of Keto-acids):

    • Add 100 µL of hydroxylamine hydrochloride (2.5% in pyridine).

    • Incubate at 60°C for 30 mins. Why? This prevents keto-enol tautomerism of related metabolites.

  • Acidification & Extraction:

    • Add 200 µL HCl (6N) to lower pH < 2.

    • Add internal standard (e.g., Tropic Acid or 3,4-dimethoxybenzoic acid).

    • Extract 2x with 3 mL Ethyl Acetate . Vortex 1 min, Centrifuge 3000g.

    • Combine organic layers and evaporate to dryness under Nitrogen flow.

  • Derivatization (Silylation):

    • Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Incubate at 70°C for 30 mins.

    • Result: Carboxyl (-COOH) and Hydroxyl (-OH) groups on p-HPAG are converted to TMS esters/ethers.

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Injection: Splitless mode, 250°C.

    • Temp Program: 70°C (hold 1 min) -> 10°C/min -> 300°C.

    • Detection: EI Source (70eV). Monitor Target Ion for p-HPAG-TMS (typically m/z 209 or specific molecular ion depending on derivatization extent).

Method Comparison: GC-MS vs. LC-MS/MS
ParameterGC-MS (Traditional)LC-MS/MS (Modern Targeted)
Sample Prep Complex (Extraction + Derivatization)Simple (Dilute & Shoot)
Specificity Excellent (Separates isomers like p-HPAA vs m-HPAA)Good (Requires high-res column)
Sensitivity Good (µM range)Excellent (nM range)
Throughput Low (60 min/sample)High (10-15 min/sample)
Recommendation Preferred for broad OAT profiling Preferred for targeted biomarker validation

References

  • Human Metabolome Database (HMDB). Metabocard for p-Hydroxyphenylacetic acid (HMDB0000924) and p-Hydroxyphenylacetylglycine. [Link]

  • Shaw, W. (2010).[5] Increased urinary excretion of a 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), an abnormal phenylalanine metabolite of Clostridia spp. in the gastrointestinal tract, in urine samples from patients with autism and schizophrenia.[5] Nutritional Neuroscience, 13(3), 135-143.[5] [Link]

  • Dodd, D., et al. (2017). A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites. Nature, 551, 648–652. [Link]

  • Great Plains Laboratory (Mosaic Diagnostics). Clinical Significance of Clostridia Markers. [Link]

  • Nicholls, A. W., et al. (2003).[6] Metabonomic investigations into gut microbial metabolism in the rat. Chemical Research in Toxicology. (Demonstrates p-HPAG as a gut-microbial co-metabolite). [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N. The focus is on the appropriate selection and use of Personal Protective Equipment (PPE) to ensure a safe laboratory environment. This document is designed to be a practical, in-depth resource that goes beyond a simple checklist, explaining the reasoning behind each recommendation to foster a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

Core Principle: In the absence of specific data, treat any new or modified chemical as potentially hazardous. The stable, non-radioactive isotopes ¹³C and ¹⁵N do not confer additional chemical or biological hazards, but the fundamental properties of the parent molecule must be respected.

The Hierarchy of Controls: A Proactive Approach to Safety

Before relying solely on PPE, it is critical to implement a broader safety strategy based on the hierarchy of controls, a fundamental concept in occupational safety.[5]

Hierarchy of Controls cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls, with the most effective measures at the top.

  • Engineering Controls: The primary line of defense. Always handle p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure the fume hood has adequate airflow and is functioning correctly before commencing work.

  • Administrative Controls: These are work practices that reduce exposure. Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. This includes clear protocols for weighing, dissolving, and transferring the chemical. Ensure all personnel are trained on this SOP.[7]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential for protecting the user from potential splashes, spills, and other direct contact.[8] The appropriate PPE should be selected based on the potential hazards identified in the risk assessment.

Eye and Face Protection

Requirement: Chemical splash goggles are mandatory whenever handling p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N in liquid or solid form.[4][9]

Rationale: The powder form of similar compounds can cause serious eye irritation.[2][3][4] Accidental splashes of solutions containing the compound pose a significant risk to the eyes. Standard safety glasses do not provide adequate protection from splashes and are therefore insufficient.

In Case of Exposure: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3][10] Seek immediate medical attention. Know the location of the nearest eyewash station before you begin your work.[11]

Hand Protection

Requirement: Wear compatible disposable gloves at all times. Nitrile gloves are a common and effective choice for handling many laboratory chemicals.[6][12]

Rationale: Direct skin contact can lead to irritation.[2][3] Gloves provide a barrier against accidental contamination.

Best Practices:

  • Inspect gloves for any signs of damage before use.

  • Change gloves frequently, and immediately if they become contaminated.

  • Do not wear gloves outside of the laboratory area to prevent the spread of contamination.[10]

  • Wash hands thoroughly with soap and water after removing gloves.[2][10]

Glove Selection Considerations Guidance
Material Nitrile is generally recommended for its chemical resistance.
Thickness Standard laboratory-grade nitrile gloves are typically sufficient.
Breakthrough Time For prolonged handling or when using strong solvents, consult the glove manufacturer's compatibility chart.
Protective Clothing

Requirement: A full-length laboratory coat, buttoned, is required.[12][13][14]

Rationale: A lab coat protects your personal clothing and skin from spills and contamination.[6][15]

Additional Recommendations:

  • Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant blend if flammable solvents are in use.

  • Do not wear lab coats outside of the designated laboratory areas.[15]

  • Contaminated lab coats should be decontaminated or disposed of properly.

Respiratory Protection

Requirement: Under normal laboratory conditions with the use of a chemical fume hood, a respirator is not typically required.[4]

Rationale: A properly functioning chemical fume hood will prevent the inhalation of airborne particles of the compound.

When a Respirator Might Be Necessary:

  • In the event of a large spill outside of a fume hood.

  • When weighing large quantities of the powder and there is a risk of generating dust.

  • If engineering controls are not available or are malfunctioning.

If a respirator is deemed necessary, a NIOSH-approved respirator appropriate for the level of exposure must be used. Personnel must be properly fit-tested and trained in its use.[6]

Operational and Disposal Plans

A comprehensive safety plan extends beyond the use of PPE and includes procedures for the entire lifecycle of the chemical in the laboratory.

Handling and Storage
  • Handling: Always handle p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N in a well-ventilated area, preferably a chemical fume hood.[16] Avoid the formation of dust and aerosols.[16]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[16][17] Store away from incompatible materials.

Spill and Emergency Procedures

In Case of a Spill:

  • Alert others in the area.

  • Evacuate the immediate area if the spill is large or if you are unsure of the hazard.

  • For small spills, wear appropriate PPE (gloves, goggles, lab coat) and clean up the spill using an appropriate absorbent material.

  • Collect the contaminated material in a sealed container for proper disposal.[16]

  • Clean the spill area thoroughly.

Emergency Contact: Ensure that emergency contact numbers and procedures are clearly posted in the laboratory.

Disposal Plan

While p-Hydroxyphenylacetylglycine itself may not be classified as a hazardous waste, it is crucial to follow your institution's and local regulations for chemical waste disposal.[18][19][20]

General Guidelines:

  • Do not dispose of chemical waste down the sink unless explicitly permitted by your institution's environmental health and safety office.[18][19]

  • Collect all waste containing p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N in a clearly labeled, sealed container.[21]

  • Dispose of the waste through your institution's hazardous waste management program.[20]

  • Empty containers must be properly managed, which may include triple rinsing before disposal in the regular trash.[20]

Conclusion

The safe handling of p-Hydroxyphenylacetylglycine-¹³C₂,¹⁵N is predicated on a multi-faceted approach that prioritizes engineering and administrative controls, supplemented by the diligent use of appropriate personal protective equipment. By understanding the rationale behind each safety measure, researchers can foster a robust safety culture that protects themselves, their colleagues, and the integrity of their scientific work.

References

  • Disposal Procedures for Non Hazardous Waste. (n.d.). Retrieved from [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • OSHA Chemical Storage Requirements. (2024, December 31). U.S. Hazmat Rentals. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). KPA. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Non-Hazardous Laboratory Waste. (n.d.). University of York Department of Biology. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • OSHA Chemical Hazards And Communication. (2022, October 5). National Center for Biotechnology Information. Retrieved from [Link]

  • Handling Radioactive Materials Safely. (n.d.). Columbia University Environmental Health and Safety. Retrieved from [Link]

  • Laboratory Safety Guidelines. (n.d.). ETH Zurich. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • 4-Hydroxyphenylacetylglycine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Personal Protective Equipment Requirements. (2021, June 1). SLAC National Accelerator Laboratory. Retrieved from [Link]

  • EQUIPMENT FOR SAFE HANDLING OF RADIOACTIVE ISOTOPES. (n.d.). Cleveland Clinic. Retrieved from [Link]

  • Protective Clothing for Radioisotope Users. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Chemistry Laboratory Safety. (2024, August 27). Binghamton University. Retrieved from [Link]

  • Laboratory Safety. (2023, April 25). Kansas State University Department of Plant Pathology. Retrieved from [Link]

  • Aromatic Amino Compounds. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Hydroxyphenylacetylglycine. (n.d.). A & C International Group. Retrieved from [Link]

  • 4-hydroxyphenylacetylglycine (C10H11NO4). (n.d.). PubChemLite. Retrieved from [Link]

Sources

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